Product packaging for Triethyl-D15-phosphate(Cat. No.:CAS No. 135942-11-9)

Triethyl-D15-phosphate

Cat. No.: B579869
CAS No.: 135942-11-9
M. Wt: 197.25 g/mol
InChI Key: DQWPFSLDHJDLRL-NLBPYYKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Triethyl-D15-phosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H15O4P and its molecular weight is 197.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15O4P B579869 Triethyl-D15-phosphate CAS No. 135942-11-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(1,1,2,2,2-pentadeuterioethyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O4P/c1-4-8-11(7,9-5-2)10-6-3/h4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWPFSLDHJDLRL-NLBPYYKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016867
Record name Triethyl-D15-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135942-11-9
Record name Triethyl-D15-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 135942-11-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Triethyl-D15-phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic labeling, and characterization of Triethyl-D15-phosphate. This deuterated organophosphate is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantification and in mechanistic studies of drug metabolism. This document details the synthetic pathway, experimental protocols, and analytical methods for quality control.

Introduction to Isotopic Labeling with Deuterium

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. Deuterium (²H or D), a stable isotope of hydrogen, is frequently used in pharmaceutical research. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference can result in a kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate. This effect is particularly relevant in studying drug metabolism, as it can be used to probe reaction mechanisms and enhance the metabolic stability of drug candidates.

Synthesis of this compound

The synthesis of this compound is analogous to the synthesis of its non-deuterated counterpart, primarily involving the reaction of a phosphorus halide with deuterated ethanol. A common and effective method utilizes phosphorus oxychloride (POCl₃) and ethanol-d6 (C₂D₅OD).

Synthetic Pathway

The overall reaction for the synthesis of this compound from phosphorus oxychloride and ethanol-d6 is as follows:

POCl₃ + 3 C₂D₅OD → (C₂D₅O)₃PO + 3 DCl

This reaction is typically carried out in the presence of a base to neutralize the deuterium chloride (DCl) byproduct, or the DCl is removed under reduced pressure.

Synthesis_Pathway POCl3 Phosphorus Oxychloride (POCl₃) Triethyl_d15_phosphate This compound ((C₂D₅O)₃PO) POCl3->Triethyl_d15_phosphate + 3 C₂D₅OD Ethanol_d6 Ethanol-d6 (C₂D₅OD) Ethanol_d6->Triethyl_d15_phosphate DCl Deuterium Chloride (DCl) Triethyl_d15_phosphate->DCl + 3 DCl (byproduct)

Caption: Synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and final product.

ParameterValueReference
Reactants
Molar Ratio (POCl₃:Ethanol-d6)1 : 3 to 1 : 8Adapted from non-deuterated synthesis[1]
Product
Molecular Formula(C₂D₅O)₃POSigma-Aldrich[2]
Molecular Weight197.25 g/mol Sigma-Aldrich[2]
Isotopic Purity≥ 99 atom % DSigma-Aldrich[2][3]
Chemical Purity≥ 98% (CP)Sigma-Aldrich[2], Cambridge Isotope Laboratories[4]
Mass Shift (vs. non-labeled)M+15Sigma-Aldrich[2]
Reaction Conditions
Temperature0 - 10 °C (addition)Adapted from non-deuterated synthesis[1]
80 - 100 °C (oxidation, if applicable)Adapted from non-deuterated synthesis[1]
Yield
Expected Yield95 - 98%Based on analogous non-deuterated synthesis[1]

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of triethyl phosphate.[1][5][6][7] Researchers should perform a thorough risk assessment before conducting these experiments.

Synthesis of this compound from Phosphorus Oxychloride

This protocol describes the reaction of phosphorus oxychloride with excess ethanol-d6.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Ethanol-d6 (C₂D₅OD)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Anhydrous base (e.g., pyridine or triethylamine) - Optional, for acid scavenging

  • Reaction flask with a dropping funnel, condenser, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • In the reaction flask, dissolve anhydrous ethanol-d6 in the anhydrous solvent.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add phosphorus oxychloride to the ethanol-d6 solution via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • If a base is used, the resulting hydrochloride salt can be removed by filtration.

  • The solvent and any excess ethanol-d6 are removed under reduced pressure.

  • The crude this compound is then purified by vacuum distillation.

Purification and Work-up

Proper purification is critical to achieving high chemical and isotopic purity.

Procedure:

  • Filtration: If a base was used, filter the reaction mixture to remove the precipitated salt. Wash the filter cake with a small amount of anhydrous solvent.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent and excess ethanol-d6 by rotary evaporation.

  • Vacuum Distillation: The crude product is distilled under high vacuum to yield pure this compound. Collect the fraction boiling at the appropriate temperature and pressure. It is crucial to use deuterated solvents during any extraction or chromatographic steps to avoid back-exchange of deuterium with protons.[8]

Characterization Techniques

The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the absence or significant reduction of proton signals in the ethyl groups.

  • ²H NMR: To confirm the presence and location of deuterium atoms.[9]

  • ³¹P NMR: To identify the phosphorus environment and confirm the formation of the phosphate ester.[10]

2. Mass Spectrometry (MS):

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the chemical purity and confirm the molecular weight. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (m/z = 197.25). Key fragment ions can also be monitored for structural confirmation.

  • High-Resolution Mass Spectrometry (HRMS): To accurately determine the elemental composition and confirm the isotopic enrichment.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the synthesis and a general representation of how isotopically labeled compounds are used in metabolic studies.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reaction Reaction of POCl₃ with Ethanol-d6 Workup Work-up (Filtration, Solvent Removal) Reaction->Workup Purification Vacuum Distillation Workup->Purification NMR NMR Spectroscopy (¹H, ²H, ³¹P) Purification->NMR MS Mass Spectrometry (GC-MS, HRMS) Purification->MS

Caption: Experimental workflow for synthesis and analysis.

Metabolic_Pathway_Analysis Labeled_Drug Deuterated Drug (e.g., containing this compound moiety) Biological_System Biological System (e.g., cells, microsomes) Labeled_Drug->Biological_System Introduction Metabolites Metabolites (Deuterated and Non-deuterated) Biological_System->Metabolites Metabolism Analysis Analytical Techniques (LC-MS, NMR) Metabolites->Analysis Quantification and Structural Elucidation

Caption: Use of labeled compounds in metabolic studies.

Conclusion

The synthesis of this compound provides a valuable internal standard and research tool for the pharmaceutical and life sciences industries. By adapting established synthetic methods for organophosphates with the use of deuterated starting materials, high yields and excellent isotopic enrichment can be achieved. Rigorous purification and characterization are essential to ensure the quality of the final product for its intended applications. This guide provides the foundational knowledge for researchers to successfully synthesize and utilize this important isotopically labeled compound.

References

The Role of Triethyl-D15-phosphate in Advanced Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl-D15-phosphate (TEP-d15) is the deuterated analog of Triethyl phosphate (TEP), an organophosphorus compound with diverse industrial applications, including its use as a flame retardant, plasticizer, and solvent. In the realm of scientific research, TEP-d15 has emerged as an indispensable tool, primarily serving as an internal standard in analytical methodologies. Its utility is particularly pronounced in the field of isotope dilution mass spectrometry (IDMS), a powerful technique for the precise quantification of target analytes in complex matrices. This technical guide provides a comprehensive overview of the applications of this compound in research, with a focus on its role in enhancing the accuracy and reliability of analytical measurements.

The structural similarity between TEP-d15 and its non-deuterated counterpart, TEP, along with their distinct mass-to-charge ratios, allows TEP-d15 to mimic the behavior of the analyte during sample preparation and analysis. This mimicry enables the correction for analyte losses that may occur at various stages, from extraction to instrumental analysis, thereby ensuring highly accurate and precise quantification. This guide will delve into the specific applications of TEP-d15, detailing experimental protocols, presenting quantitative data, and illustrating analytical workflows.

Core Application: Internal Standard in Isotope Dilution Mass Spectrometry

The principal application of this compound in research is as an internal standard for the quantitative analysis of triethyl phosphate and other organophosphate flame retardants (OPFRs) in a variety of environmental and biological samples. The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it provides the most accurate results by compensating for matrix effects and variations in instrument response.[1]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of an isotopically labeled standard (in this case, TEP-d15) to a sample prior to any sample processing. The labeled standard is chemically identical to the analyte of interest (TEP) but has a different mass due to the presence of heavy isotopes (deuterium). During mass spectrometric analysis, the instrument can distinguish between the analyte and the internal standard based on their mass-to-charge ratios. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, the concentration of the analyte in the original sample can be accurately determined, irrespective of sample losses during preparation or fluctuations in instrument performance.

The general workflow for using this compound as an internal standard in the analysis of OPFRs is depicted in the following diagram:

G General Workflow for OPFR Analysis using TEP-d15 cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental or Biological Sample (e.g., Dust, Water, Urine) Spiking Spike with known amount of This compound Sample->Spiking Extraction Extraction (e.g., SPE, LLE, Ultrasonic) Spiking->Extraction Cleanup Sample Cleanup (e.g., SPE, Filtration) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis GC-MS/MS or LC-MS/MS Analysis Concentration->Analysis Quantification Quantification based on Analyte/Internal Standard Ratio Analysis->Quantification

Figure 1: General workflow for OPFR analysis using TEP-d15.

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific research. The following sections provide exemplary protocols for the analysis of organophosphate flame retardants in different matrices using this compound as an internal standard.

Analysis of Organophosphate Flame Retardants in House Dust

House dust is a significant reservoir for indoor pollutants, including OPFRs. Accurate quantification of these compounds in dust is essential for exposure assessment studies.

Sample Preparation Protocol:

  • Sample Collection and Sieving: Collect dust samples using a vacuum cleaner equipped with a specific dust collection filter. Sieve the collected dust through a 150 µm mesh to obtain a homogenous sample.[2]

  • Internal Standard Spiking: Accurately weigh approximately 50 mg of the sieved dust into a glass centrifuge tube. Spike the sample with a known amount of this compound solution (e.g., 100 ng).

  • Extraction: Add 5 mL of a suitable solvent mixture, such as hexane:acetone (3:1, v/v), to the tube.[3] Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes. Centrifuge the sample and collect the supernatant. Repeat the extraction process twice more.

  • Cleanup: Combine the supernatants and concentrate them to approximately 1 mL under a gentle stream of nitrogen. Clean up the extract using a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interfering matrix components.[3][4] Elute the target analytes with an appropriate solvent.

  • Final Concentration: Evaporate the eluate to near dryness and reconstitute the residue in a known volume of a suitable solvent (e.g., 100 µL of iso-hexane) for instrumental analysis.

Instrumental Analysis (GC-MS/MS):

  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, and hold for 5 min.[3]

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for TEP and TEP-d15 are monitored for quantification and confirmation. For TEP, a common transition is m/z 155 -> m/z 99. For TEP-d15, the corresponding transition would be monitored at a higher mass.

The following diagram illustrates the sample preparation workflow for house dust analysis:

G Workflow for OPFR Analysis in House Dust Dust House Dust Sample Sieve Sieve (150 µm) Dust->Sieve Weigh Weigh ~50 mg Sieve->Weigh Spike Spike with TEP-d15 Weigh->Spike Extract Ultrasonic Extraction (Hexane:Acetone) Spike->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Concentrate1 Concentrate Centrifuge->Concentrate1 SPE SPE Cleanup (Florisil) Concentrate1->SPE Concentrate2 Evaporate & Reconstitute SPE->Concentrate2 Analysis GC-MS/MS Analysis Concentrate2->Analysis

Figure 2: Workflow for OPFR analysis in house dust.
Analysis of Organophosphate Flame Retardants in Water

The presence of OPFRs in various water sources is a growing environmental concern. The use of TEP-d15 is critical for the accurate determination of their concentration levels.

Sample Preparation Protocol:

  • Sample Collection: Collect water samples in pre-cleaned amber glass bottles.

  • Internal Standard Spiking: To a 500 mL water sample, add a known amount of this compound solution.

  • Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water. Pass the water sample through the conditioned cartridge at a controlled flow rate.

  • Elution: After the entire sample has passed through, dry the cartridge under vacuum. Elute the retained analytes with a suitable organic solvent, such as ethyl acetate.[5]

  • Concentration and Solvent Exchange: Concentrate the eluate using a gentle stream of nitrogen and exchange the solvent to one compatible with the analytical instrument (e.g., hexane for GC-MS or methanol/water for LC-MS/MS).

Instrumental Analysis (LC-MS/MS):

  • Liquid Chromatograph (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for each target OPFR and TEP-d15.

The following diagram illustrates the relationship between the sample preparation and analysis steps for water samples:

G Logical Relationship for Water Sample Analysis cluster_prep Preparation cluster_analysis Analysis Sample Water Sample Spike Spike with TEP-d15 Sample->Spike SPE Solid-Phase Extraction Spike->SPE Elute Elution SPE->Elute Concentrate Concentration Elute->Concentrate LCMS LC-MS/MS Concentrate->LCMS Quantify Quantification LCMS->Quantify

Figure 3: Logical relationship for water sample analysis.

Quantitative Data Summary

The use of this compound as an internal standard significantly improves the quality of quantitative data. The following tables summarize typical performance characteristics of analytical methods for OPFRs using TEP-d15.

Table 1: Method Detection Limits (MDLs) for Triethyl Phosphate (TEP) in Various Matrices

MatrixAnalytical MethodMDLReference
House DustGC-MS/MS0.02 µg/g[4]
WaterGC-MS/MS0.3 - 24 ng/L[5]
UrineLC-MS/MS40 ng/L[6]
Indoor AirGC-MS0.005 - 0.01 µg/m³[7]

Table 2: Recovery and Precision Data for Triethyl Phosphate (TEP) Analysis

MatrixAnalytical MethodRecovery (%)Relative Standard Deviation (RSD) (%)Reference
House DustGC-MS76 - 127<14[4]
WaterGC-MS/MS>80<1[5]
UrineLC-MS/MS>81<5[6]
Indoor AirGC-MS94.2 - 113Not specified[7]

Conclusion

This compound is a critical tool for researchers in environmental science, toxicology, and analytical chemistry. Its application as an internal standard in isotope dilution mass spectrometry enables the highly accurate and precise quantification of triethyl phosphate and other organophosphate flame retardants in a wide range of complex matrices. The detailed protocols and quantitative data presented in this guide underscore the importance of using deuterated internal standards like TEP-d15 to ensure the reliability and validity of research findings. As concerns about the environmental and human health impacts of OPFRs continue to grow, the role of this compound in facilitating high-quality exposure and risk assessment studies will become even more significant.

References

Triethyl-D15-phosphate: A Technical Guide for its Application as a Deuterated Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Triethyl-D15-phosphate (TEP-d15), a deuterated internal standard, and its critical role in enhancing the accuracy and reliability of quantitative analytical methods. Primarily utilized in mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), TEP-d15 serves as an invaluable tool for the precise quantification of its non-deuterated counterpart, triethyl phosphate (TEP), and other related organophosphorus compounds.

Triethyl phosphate is an industrial chemical with a wide range of applications, including as a flame retardant, a plasticizer, and an intermediate in the synthesis of pesticides.[1][2] Its prevalence in various materials and environmental matrices necessitates sensitive and accurate methods for its quantification. The use of a deuterated internal standard like TEP-d15 is considered the gold standard in analytical chemistry for achieving the highest levels of precision and accuracy.[3][4]

Stable isotope-labeled internal standards, such as deuterated compounds, are ideal for quantitative analysis because they exhibit nearly identical chemical and physical properties to the analyte of interest.[4][5] This ensures they behave similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for variations and potential losses in these steps.[4][6] The key difference lies in their mass, allowing for their distinct detection by a mass spectrometer.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Chemical Formula C6D15O4P[7]
Molecular Weight 197.25 g/mol [8]
CAS Number 135942-11-9[7]
Appearance Colorless to Pale Yellow Oil[7]
Boiling Point 215 °C (for non-deuterated TEP)[7]
Density 1.160 g/mL at 25 °C[7]
Solubility Slightly soluble in Acetone[7]

Principle of Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the sample at the beginning of the analytical workflow. The ratio of the signal intensity of the native analyte to the deuterated internal standard is then measured by the mass spectrometer. This ratio is used to calculate the concentration of the analyte in the original sample. Because the analyte and the internal standard are affected proportionally by any sample loss or variation in instrument response, the ratio remains constant, leading to highly accurate and precise quantification.[5][6]

cluster_workflow Quantitative Analysis Workflow with Internal Standard cluster_principle Core Principle Sample Sample containing Analyte (TEP) Spike Spike with known amount of Internal Standard (TEP-d15) Sample->Spike Preparation Sample Preparation (Extraction, Cleanup) Spike->Preparation Analysis Instrumental Analysis (GC-MS or LC-MS) Preparation->Analysis Ratio Ratio (Analyte / Internal Standard) remains constant despite losses Preparation->Ratio Potential for Analyte Loss Data Data Acquisition (Signal Intensities) Analysis->Data Analysis->Ratio Instrumental Variability Calculation Concentration Calculation (using Analyte/IS Ratio) Data->Calculation

Caption: Logical workflow for quantitative analysis using a deuterated internal standard.

Synthesis of this compound

A plausible synthetic pathway is the reaction of phosphorus oxychloride with fully deuterated ethanol (ethanol-d6).

cluster_synthesis Inferred Synthesis of this compound Reactant1 Phosphorus Oxychloride (POCl3) Reaction Reaction (Esterification) Reactant1->Reaction Reactant2 Ethanol-d6 (C2D5OD) Reactant2->Reaction Product This compound ((C2D5O)3PO) Reaction->Product Byproduct Deuterium Chloride (DCl) Reaction->Byproduct Purification Purification (e.g., Distillation) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the analysis of triethyl phosphate using this compound as an internal standard. These protocols are compiled from various sources and represent common practices in the field of environmental and biological analysis.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

1. Water Samples:

  • Direct Injection: For aqueous samples with expected high concentrations of TEP, direct injection into the analytical instrument may be possible.[3]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Spike the water sample with a known amount of this compound solution.

    • Pass the sample through the SPE cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte and internal standard with an appropriate organic solvent (e.g., ethyl acetate).

    • Concentrate the eluate under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

2. Dust and Solid Samples:

  • Ultrasonic Extraction:

    • Weigh a homogenized sample (e.g., 50 mg of dust) into a glass tube.

    • Spike the sample with a known amount of this compound solution.

    • Add an extraction solvent (e.g., a mixture of n-hexane and acetone).

    • Extract the sample using an ultrasonic bath for a specified time (e.g., 30 minutes).[4]

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction process.

    • Combine the extracts, concentrate, and reconstitute for analysis.[4]

3. Biological Samples (e.g., Liver, Eggs):

  • Homogenization and Extraction:

    • Homogenize the tissue sample.

    • Mix the homogenized sample with a drying agent like sodium sulfate.

    • Spike the sample with the this compound internal standard solution.

    • Perform solvent extraction, for example, using an accelerated Soxhlet extractor with a solvent mixture like dichloromethane and acetonitrile.

    • The extract can then be cleaned up using solid-phase extraction to remove matrix interferences.

Instrumental Analysis: GC-MS

Gas Chromatography-Mass Spectrometry is a widely used technique for the analysis of semi-volatile organophosphorus compounds like TEP.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent.[4]

  • Mass Spectrometer: Agilent 5975C or equivalent.[4]

  • GC Column: DB-5MS (e.g., 60 m × 0.25 mm i.d., 0.25 µm film thickness).[4]

GC-MS Parameters:

ParameterValue
Injector Temperature 290 °C
Injection Mode Splitless
Injection Volume 1.0 µL
Carrier Gas Helium
Oven Temperature Program Initial 80 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min
Ion Source Temperature 280 °C
Ionization Mode Electron Ionization (EI)
MS Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Ions: For enhanced sensitivity and selectivity, the mass spectrometer is operated in SIM mode, monitoring specific ions for the analyte and the internal standard.

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Triethyl phosphate (TEP) 15599, 127
This compound (TEP-d15) 169 (inferred)109, 140 (inferred)

Note: The specific ions for TEP-d15 may need to be confirmed experimentally but are inferred based on the fragmentation pattern of TEP and the mass shift due to deuteration.

Quantitative Data and Performance

The use of this compound as an internal standard significantly improves the quality of quantitative data. The following table summarizes typical performance characteristics reported in studies analyzing organophosphorus flame retardants, which would be applicable to methods using TEP-d15.

ParameterTypical Value/Range
Linearity (R²) > 0.99
Method Detection Limit (MDL) Low ng/L to µg/L range (matrix dependent)
Recovery 70% - 120%
Inter-day Precision (RSD) < 15%

These are generalized performance metrics. Actual values will be method and matrix-specific and require validation.

Conclusion

This compound is an essential tool for researchers and analytical scientists requiring accurate and precise quantification of triethyl phosphate and related organophosphorus compounds. Its use in isotope dilution mass spectrometry mitigates the effects of sample loss and instrumental variability, leading to highly reliable data. The experimental protocols outlined in this guide provide a solid foundation for the development and implementation of robust analytical methods for a wide range of sample matrices. As regulatory interest in organophosphorus flame retardants continues, the demand for high-quality analytical standards like this compound will undoubtedly grow.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Triethyl-D15-phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl-D15-phosphate ((C₂D₅O)₃PO) is the deuterated analogue of Triethyl phosphate (TEP), a versatile organic compound utilized across various industrial and research applications. As an isotopically labeled internal standard, this compound is indispensable for the accurate quantification of TEP in complex matrices during mass spectrometry-based analyses. Its physical and chemical properties are fundamentally similar to its non-deuterated counterpart, with the key difference being the increased molecular weight due to the substitution of hydrogen with deuterium. This guide provides a comprehensive overview of the core physical and chemical characteristics, synthesis, and analytical methodologies for this compound.

Physical and Chemical Characteristics

The physical and chemical properties of this compound are detailed below. Data for the unlabeled Triethyl phosphate (TEP) is also provided for comparison, as it serves as a reliable proxy for the deuterated compound's characteristics, excluding molecular weight.

Table 1: Physical and Chemical Properties
PropertyThis compoundTriethyl phosphate (TEP)
CAS Number 135942-11-9[1]78-40-0[1]
Molecular Formula C₆D₁₅O₄PC₆H₁₅O₄P[2]
Molecular Weight 197.25 g/mol [3]182.15 g/mol [2]
Appearance Colorless to Pale Yellow Oil[4]Colorless liquid[5][6][7]
Boiling Point 215 °C (lit.)[3][4]215 °C (lit.)[3][4]
Melting Point Not precisely determined-56.5 °C[6][7]
Density 1.160 g/mL at 25 °C[3][4]1.072 g/cm³[6][7]
Form Liquid[3]Liquid[5][6][7]
Table 2: Solubility Data

The solubility of this compound is expected to be very similar to that of Triethyl phosphate.

SolventSolubility of Triethyl phosphate
Water Miscible, slowly dissolves[6][7]
Acetone Slightly soluble[4]
Organic Solvents Soluble[8]

Synthesis

General Reaction Scheme:

POCl₃ + 3 C₂D₅OD → (C₂D₅O)₃PO + 3 DCl

This reaction would be carried out under controlled conditions to ensure complete deuteration and high purity of the final product.

Experimental Protocols

The analytical methods for this compound are analogous to those used for Triethyl phosphate. As an internal standard, it is added to samples to enable accurate quantification of the unlabeled TEP.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for the detection and quantification of Triethyl phosphate.

Sample Preparation: For aqueous samples, direct injection may be possible.[9] For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte. The this compound internal standard is spiked into the sample prior to extraction.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

Typical GC-MS Parameters:

ParameterValue
Column 5%-phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness[9]
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Temperature Program Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor (TEP) m/z 155 (quantifier), 99, 127 (qualifiers)[9]
Ions to Monitor (this compound) m/z 170 (quantifier), 109, 140 (qualifiers) - inferred from expected fragmentation
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for the structural confirmation of this compound.

Sample Preparation: A small amount of the neat liquid is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

Expected Spectra: Due to the complete deuteration of the ethyl groups, the ¹H NMR spectrum of this compound would show no signals. The ³¹P NMR spectrum would exhibit a singlet, with its chemical shift being very similar to that of unlabeled TEP.

Infrared (IR) Spectroscopy

IR spectroscopy can be used for functional group identification.

Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Expected Spectra: The IR spectrum will show characteristic C-D stretching vibrations instead of C-H stretches, and strong P=O and P-O-C stretching bands.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows related to this compound.

experimental_workflow Experimental Workflow for TEP Quantification using this compound cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Biological or Environmental Sample Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Quantification Quantification of TEP using Internal Standard Calibration GCMS->Quantification Result Final Concentration of TEP Quantification->Result

Caption: Workflow for TEP analysis using a deuterated internal standard.

synthesis_scheme General Synthesis of this compound POCl3 Phosphorus Oxychloride (POCl₃) Reaction Reaction POCl3->Reaction C2D5OD Deuterated Ethanol (C₂D₅OD) C2D5OD->Reaction Product This compound ((C₂D₅O)₃PO) Reaction->Product Byproduct Deuterium Chloride (DCl) Reaction->Byproduct

Caption: A generalized synthetic pathway for this compound.

References

"Triethyl-D15-phosphate" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Triethyl-D15-phosphate, a deuterated analog of Triethyl phosphate. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative analytical methods. This document details its physicochemical properties, provides an exemplary experimental protocol for its use, and illustrates its application in a typical analytical workflow.

Core Compound Information

This compound (TEP-d15) is the deuterated form of Triethyl phosphate (TEP), a compound used as a flame retardant, plasticizer, and a simulant for organophosphorus warfare agents.[1][2] Due to its structural similarity and mass difference from the non-labeled TEP, TEP-d15 is an ideal internal standard for accurate quantification in complex matrices, compensating for sample loss during preparation and variations in instrument response.[3][4]

Physicochemical and Quantitative Data

The key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
CAS Number 135942-11-9[3][5][6][7]
Molecular Formula C₆D₁₅O₄P or (C₂D₅O)₃PO[5][7][8][9]
Molecular Weight 197.25 g/mol [3][7][8][9]
Synonyms Ethyl-d15 phosphate, TEP-d15, tris(1,1,2,2,2-pentadeuterioethyl) phosphate[2][7][8]
Isotopic Purity 99 atom % D[8]
Physical Form Liquid[8]
Boiling Point 215 °C (literature)[8]
Density 1.160 g/mL at 25 °C
Storage Temperature +20°C[7]

Experimental Protocol: Quantification of Triethyl Phosphate in Aqueous Samples using TEP-d15 Internal Standard by LC-MS/MS

The following protocol is a representative example of how this compound is used as an internal standard for the quantification of Triethyl phosphate in environmental or biological samples. This method is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.[1][2]

1. Materials and Reagents:

  • This compound (TEP-d15) internal standard stock solution

  • Triethyl phosphate (TEP) analytical standard

  • Acetonitrile (ACN), Optima grade or equivalent[2]

  • Formic acid[2]

  • Reagent water

  • Solid Phase Extraction (SPE) cartridges (e.g., ENVI-18)[2]

  • Sample matrix (e.g., wastewater, urine)[1]

2. Preparation of Standards and Samples:

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of TEP into the sample matrix.

  • Internal Standard Spiking: Add a fixed concentration of this compound to all samples, calibration standards, and quality control samples.

  • Sample Preparation (Solid Phase Extraction):

    • Condition the SPE cartridge.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard with an appropriate solvent (e.g., acetonitrile).[2]

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of mobile phases, such as water with formic acid and acetonitrile.

    • Injection Volume: Consistent for all samples.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both TEP and TEP-d15.

4. Data Analysis:

  • Integrate the peak areas for both the analyte (TEP) and the internal standard (TEP-d15).

  • Calculate the peak area ratio of TEP to TEP-d15.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the TEP calibration standards.

  • Determine the concentration of TEP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Visualization

The use of this compound as an internal standard is a critical step in ensuring the accuracy and reliability of quantitative analytical methods. The following diagrams illustrate the logical workflow of this process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Aqueous Sample (e.g., Urine, Wastewater) spike Spike with This compound (Internal Standard) sample->spike spe Solid Phase Extraction (SPE) spike->spe extract Concentrated Extract spe->extract lc Liquid Chromatography (Separation) extract->lc msms Tandem Mass Spectrometry (Detection & Quantification) lc->msms integrate Peak Area Integration (Analyte & Internal Standard) msms->integrate ratio Calculate Peak Area Ratio integrate->ratio calibrate Calibration Curve Construction ratio->calibrate quantify Quantification of Analyte calibrate->quantify

Caption: Workflow for quantitative analysis using this compound.

This second diagram illustrates the principle of how an internal standard corrects for variations during analysis.

G cluster_principle Principle of Internal Standard Correction Analyte Analyte (TEP) SamplePrep Sample Preparation (e.g., extraction) Analyte->SamplePrep IS Internal Standard (TEP-d15) IS->SamplePrep LC_Injection LC Injection SamplePrep->LC_Injection Potential Loss Ionization MS Ionization LC_Injection->Ionization Volume Variation Ratio Ratio (Analyte Signal / IS Signal) Remains Constant Ionization->Ratio

Caption: Correction principle using a deuterated internal standard.

As this compound is a synthetic molecule designed for analytical purposes, it is not known to be involved in any biological signaling pathways. Its primary role in research and development is to ensure the quality and accuracy of analytical data.

References

Applications of deuterated organophosphate compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Applications of Deuterated Organophosphate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic replacement of hydrogen with its stable, heavy isotope deuterium, a process known as deuteration, has emerged as a powerful tool in the pharmaceutical and analytical sciences. This subtle modification can significantly alter the physicochemical properties of a molecule without changing its fundamental shape or biological targets. The increased mass of deuterium strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly minor change can have profound effects on the molecule's metabolic stability, a phenomenon known as the kinetic isotope effect (KIE). By slowing the rate of metabolic reactions that involve C-H bond cleavage, deuteration can lead to an improved pharmacokinetic profile, including a longer half-life, increased exposure, and potentially reduced formation of toxic metabolites.[1][2]

Organophosphate compounds, a broad class of molecules with diverse applications ranging from pesticides to chemical warfare agents and therapeutics, are particularly interesting candidates for deuteration. Their biological activity is often linked to their metabolism and interaction with enzymes such as acetylcholinesterase. This technical guide provides a comprehensive overview of the core applications of deuterated organophosphate compounds, with a focus on their use in drug development, metabolic research, and as indispensable tools in analytical chemistry.

Core Applications of Deuterated Organophosphate Compounds

Internal Standards for Accurate Quantification

One of the most widespread and critical applications of deuterated organophosphate compounds is their use as internal standards in quantitative analytical methods, particularly those employing mass spectrometry (MS), such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] Due to their chemical similarity to the non-deuterated analytes, deuterated internal standards co-elute during chromatography and exhibit similar ionization efficiencies in the mass spectrometer. However, their increased mass allows them to be distinguished from the target analyte. This co-analysis enables precise correction for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and reproducible quantification of organophosphate residues in complex matrices.[1]

Deuterated Organophosphate StandardApplicationAnalytical MethodMatrix
Malathion-d6Quantification of malathion residuesGC-MS/MSMedicinal plants
Chlorpyrifos-d10Quantification of chlorpyrifos exposureLC-MS/MSHuman hair
Parathion-d10Quantification of parathion residuesGC-MSEnvironmental water
Diazinon-d10Quantification of diazinon exposureLC-MS/MSUrine
Paraoxon-d10Quantification of paraoxon (active metabolite)LC-MS/MSBlood plasma
Elucidating Metabolism and Pharmacokinetics

Deuterium labeling is a powerful technique for tracing the metabolic fate of organophosphate compounds in biological systems. By introducing a "heavy" tag on the molecule, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high specificity using mass spectrometry.

A notable example is the use of deuterated chlorpyrifos (CPF) to investigate its pharmacokinetics and metabolism in rats.[3][4] In these studies, deuterated CPF (diethyl-D10) was used to differentiate the administered compound and its metabolites from any endogenous or background levels of similar compounds. The study revealed differences in the metabolic pathways of CPF, highlighting the utility of deuteration in dissecting complex metabolic profiles.[4]

Illustrative Example of Pharmacokinetic Improvement in a Deuterated Drug (Non-Organophosphate)

ParameterTetrabenazineDeutetrabenazineFold Change
Active Metabolite Half-life (t½) ~2-4 hours~9-10 hours~2-5x increase
Dosing Frequency 2-3 times dailyTwice dailyReduced
Therapeutic Dose HigherLowerReduced
Probing Enzyme Inhibition Mechanisms

Organophosphates are well-known inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system. Deuterated organophosphates can be valuable tools for studying the kinetics and mechanism of this inhibition. For example, using deuterium oxide (D₂O) as a solvent allows for the investigation of solvent isotope effects on the rates of phosphorylation, dephosphorylation (hydrolysis), and "aging" of the organophosphate-AChE complex.[6] Such studies provide insights into the transition states of these reactions and the role of proton transfer in the catalytic mechanism, which is crucial for the design of more effective antidotes for organophosphate poisoning.

Experimental Protocols

Synthesis of a Deuterated Organophosphate Internal Standard: Malathion-d6

This protocol is based on the synthesis of deuterated organophosphate pesticides for use as internal standards.[7]

Materials:

  • O,O-di(methyl-d3)phosphorodithioic acid

  • Diethyl maleate

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve O,O-di(methyl-d3)phosphorodithioic acid (1 equivalent) and diethyl maleate (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Base: Cool the reaction mixture to 0 °C in an ice bath. Slowly add triethylamine (1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Malathion-d6 by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

  • Characterization: Confirm the identity and purity of the synthesized Malathion-d6 using ¹H NMR, ³¹P NMR, and high-resolution mass spectrometry.

Quantitative Analysis of Organophosphates by LC-MS/MS using a Deuterated Internal Standard

This protocol provides a general method for the quantification of an organophosphate pesticide (e.g., chlorpyrifos) in a biological matrix (e.g., hair) using its deuterated analog (chlorpyrifos-d10) as an internal standard.

Materials:

  • Hair sample

  • Chlorpyrifos-d10 internal standard solution (in methanol)

  • Alkaline extraction solution (e.g., NaOH in methanol/water)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase LC column

Procedure:

  • Sample Preparation:

    • Wash the hair sample with a suitable solvent (e.g., dichloromethane) to remove external contamination and then dry.

    • Weigh approximately 20 mg of the washed and dried hair into a microcentrifuge tube.

    • Add a known amount of the chlorpyrifos-d10 internal standard solution.

    • Add the alkaline extraction solution, vortex, and incubate at an elevated temperature (e.g., 50 °C) for a specified time (e.g., 1 hour) to extract the analytes.

    • Centrifuge the sample to pellet the hair debris.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject an aliquot of the sample extract onto the LC-MS/MS system.

    • Perform chromatographic separation on the C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set up specific precursor-to-product ion transitions for both chlorpyrifos and chlorpyrifos-d10.

  • Quantification:

    • Construct a calibration curve by analyzing standards containing known concentrations of chlorpyrifos and a fixed concentration of chlorpyrifos-d10.

    • Calculate the concentration of chlorpyrifos in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

metabolic_pathway OP_Thion Organophosphate (Thion) OP_Oxon Organophosphate (Oxon) (More Toxic) OP_Thion->OP_Oxon CYP450 (Oxidative Desulfuration) Hydrolysis_Products Hydrolysis Products (Less Toxic) OP_Thion->Hydrolysis_Products Esterases Inhibited_AChE Inhibited AChE OP_Oxon->Inhibited_AChE Phosphorylation OP_Oxon->Hydrolysis_Products Esterases AChE Acetylcholinesterase (AChE) Conjugation Conjugation Hydrolysis_Products->Conjugation Excretion Excretion Conjugation->Excretion

Caption: General metabolic pathway of organophosphate pesticides.

synthesis_workflow Start Start: Deuterated & Non-deuterated Starting Materials Reaction Chemical Reaction (e.g., Addition, Substitution) Start->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Final Product: Pure Deuterated Organophosphate Characterization->Final_Product

Caption: Workflow for synthesis and purification of a deuterated organophosphate.

analytical_workflow Sample Biological or Environmental Sample Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Sample Extraction (e.g., LLE, SPE) Spike->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification Result Final Concentration of Organophosphate Analyte Quantification->Result AChE_inhibition cluster_active_site AChE Active Site AChE Active AChE (Serine-OH) Inhibited_AChE Inhibited AChE (Phosphorylated Serine) Products Choline + Acetate AChE->Products Hydrolysis OP Organophosphate (Oxon form) OP->Inhibited_AChE Phosphorylation ACh Acetylcholine ACh->AChE Normal Substrate Binding

References

An In-depth Technical Guide to the Stability and Storage of Triethyl-d15-phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Triethyl-d15-phosphate. The information presented is compiled from publicly available data for Triethyl phosphate (TEP), which is considered chemically analogous to its deuterated form, this compound, in terms of stability.

Overview of Chemical Stability

This compound is a stable compound under normal laboratory conditions. It is described as being "very stable at ordinary temperatures"[1]. However, its stability can be compromised by exposure to certain environmental factors and incompatible materials. Key factors influencing its stability include temperature, humidity, light, and pH.

Recommended Storage Conditions

To ensure the integrity and longevity of this compound, it is crucial to adhere to proper storage protocols. The following conditions are recommended:

  • Temperature: Store in a cool location. While specific temperature ranges are not universally defined in the provided literature, a common practice for stable organic compounds is to store them at controlled room temperature or under refrigeration.

  • Environment: A dry and well-ventilated area is essential to prevent hydrolysis and degradation[2].

  • Containers: Keep the compound in its original, tightly sealed container to protect it from moisture and atmospheric contaminants[2].

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can cause violent reactions and decomposition[2].

Quantitative Stability Data

The following tables summarize the available quantitative data on the degradation of Triethyl phosphate under various stress conditions. This data provides insight into the compound's intrinsic stability.

Table 1: Hydrolytic Stability of Triethyl Phosphate

ConditionRate Constant (k)Half-life (t½)Reference
Neutral water at 101°C8.35 × 10⁻⁶ s⁻¹Approximately 23 hours[3]
Acidic conditions (0.5 M H₂SO₄)No catalysis observed-[3]

Table 2: Thermal Decomposition of Triethyl Phosphate

Temperature RangeMajor Decomposition ProductsExperimental SetupReference
706–854 KEthene, ethanol, diethyl phosphate, monoethyl phosphate, orthophosphoric acidIsothermal quartz-lined turbulent flow reactor[4]

Table 3: Photodegradation of Triethyl Phosphate on Nanoparticles

SurfaceRate Constant (k) on water-precovered surfaceFinal ProductReference
Hematite0.008 min⁻¹Orthophosphate[5]
Goethite0.023 min⁻¹Orthophosphate[5]

Experimental Protocols

Detailed methodologies for assessing the stability of this compound are crucial for reproducible results. The following protocols are based on methodologies described in the scientific literature for Triethyl phosphate.

Protocol 4.1: Hydrolysis Study

This protocol is designed to evaluate the hydrolytic stability of this compound.

  • Preparation of Solutions: Prepare solutions of this compound in purified water, as well as in acidic and basic solutions (e.g., 0.1 N HCl and 0.1 N NaOH).

  • Incubation: Incubate the solutions at controlled temperatures (e.g., 40°C, 60°C, and 80°C).

  • Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry). A gas chromatography (GC) method with a flame ionization detector (FID) can also be employed for quantification[6].

  • Data Evaluation: Determine the rate of degradation and calculate the hydrolysis rate constants and half-lives at different pH values and temperatures.

Protocol 4.2: Thermal Degradation Study

This protocol outlines a method for assessing the thermal stability of this compound.

  • Sample Preparation: Place a known quantity of this compound in a suitable container for heating.

  • Heating: Subject the sample to a range of high temperatures in a calibrated oven or a thermogravimetric analyzer (TGA)[7].

  • Analysis of Degradants: For studies in a flow reactor, collect the effluent and analyze for decomposition products using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Gas Chromatography-Mass Spectrometry (GC-MS)[4].

  • Data Analysis: Identify the degradation products and determine the temperature at which significant decomposition begins.

Protocol 4.3: Photostability Study

This protocol is for evaluating the stability of this compound under light exposure.

  • Sample Preparation: Prepare solutions of this compound and also expose the solid compound to a light source.

  • Light Exposure: Expose the samples to a controlled light source that mimics sunlight (e.g., a xenon lamp) with a specified intensity. A dark control sample should be stored under the same conditions but protected from light.

  • Sampling and Analysis: At predetermined time points, analyze the samples using a validated stability-indicating HPLC or GC method to quantify the remaining this compound and any photolytic degradants.

  • Data Interpretation: Compare the results from the exposed samples to the dark control to determine the extent of photodegradation.

Visualizations

Diagram 1: General Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare Solutions/Solid Samples Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) Prep->Hydrolysis Thermal Thermal Stress (Elevated Temperatures) Prep->Thermal Photo Photolytic Stress (Light Exposure) Prep->Photo Sampling Time-point Sampling Hydrolysis->Sampling Thermal->Sampling Photo->Sampling Analysis HPLC/GC Analysis Sampling->Analysis Degradation Quantify Degradation Analysis->Degradation Pathway Identify Degradation Products & Pathways Degradation->Pathway Report Generate Stability Report Pathway->Report

Caption: A generalized workflow for conducting forced degradation studies.

Diagram 2: Decision Tree for Storage Conditions

G start Start: Assess Storage Needs q1 Is the container tightly sealed? start->q1 yes1 Yes q1->yes1 Yes no1 No q1->no1 No q2 Is the storage area cool and dry? yes1->q2 action1 Action: Seal container tightly no1->action1 action1->q2 yes2 Yes q2->yes2 Yes no2 No q2->no2 No q3 Is it away from strong oxidants/bases? yes2->q3 action2 Action: Move to a suitable area no2->action2 action2->q3 yes3 Yes q3->yes3 Yes no3 No q3->no3 No end_node Storage is appropriate yes3->end_node action3 Action: Segregate from incompatible materials no3->action3 action3->end_node

Caption: A decision tree for ensuring appropriate storage of this compound.

References

Methodological & Application

Application Note: High-Precision Quantitation of Organophosphorus Compounds Using Triethyl-D15-phosphate as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of organophosphorus compounds (OPCs) in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with Triethyl-D15-phosphate as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting analytical variations that can occur during sample preparation and injection, thereby ensuring high accuracy and precision.[1][2] This document provides a comprehensive protocol, including sample preparation, GC-MS instrument parameters, and data analysis guidelines, for the successful implementation of this internal standard in research, clinical, and environmental laboratories.

Introduction

Organophosphorus compounds are a diverse group of chemicals used as pesticides, flame retardants, and industrial agents.[3][4] Accurate quantification of these compounds and their metabolites, such as dialkyl phosphates (DAPs), is essential for assessing human exposure, monitoring environmental contamination, and in drug development studies.[1][5] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of these volatile and semi-volatile compounds.[6]

The inherent variability in sample preparation, including extraction efficiencies and derivatization yields, as well as potential fluctuations in GC injection volume and MS detector response, can lead to significant quantitative errors.[7] The internal standard method is a widely accepted technique to compensate for these variations.[8] An ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties but is isotopically distinct to be differentiated by the mass spectrometer.

This compound, the deuterated analog of triethyl phosphate, serves as an excellent internal standard for the analysis of a range of organophosphorus compounds.[4] Its chemical similarity to many OPCs ensures that it behaves similarly during extraction, derivatization, and chromatographic separation, while its 15-dalton mass difference allows for clear mass spectrometric distinction from the non-labeled analytes.

Experimental Protocols

Materials and Reagents
  • Internal Standard: this compound (CAS: 135942-11-9), 98% purity, 99 atom % D.

  • Solvents: Acetonitrile, Dichloromethane, Hexane (all GC-MS grade).

  • Derivatization Agent (if required for polar analytes): N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS) or Pentafluorobenzyl bromide (PFBBr).

  • Extraction Cartridges: Solid Phase Extraction (SPE) cartridges (e.g., C18 or as appropriate for the matrix).

  • Reference Standards: Certified reference standards of the target organophosphorus analytes.

  • Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Sample Preparation: Urine as an Example Matrix for Dialkyl Phosphate Metabolites

This protocol outlines the extraction of dialkyl phosphate (DAP) metabolites from urine, a common application for assessing pesticide exposure.[1][2]

  • Sample Collection and Storage: Collect urine samples in sterile containers and store them at -20°C until analysis.

  • Internal Standard Spiking: Thaw urine samples to room temperature. To a 1 mL aliquot of urine in a glass tube, add a known amount (e.g., 100 µL of a 1 µg/mL solution) of this compound in acetonitrile.

  • Extraction (Liquid-Liquid Extraction):

    • Add 2 mL of dichloromethane to the spiked urine sample.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

    • Repeat the extraction with another 2 mL of dichloromethane and combine the organic extracts.

  • Solvent Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (if necessary for polar DAPs):

    • To the dried residue, add 50 µL of MTBSTFA and 50 µL of acetonitrile.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature.

  • Final Preparation: Reconstitute the derivatized sample in 100 µL of hexane and transfer to a GC-MS autosampler vial.

GC-MS Instrumentation and Parameters

The following are typical starting parameters for the analysis of organophosphorus compounds. Optimization may be required based on the specific analytes and instrumentation.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 60°C for 1 minRamp 1: 20°C/min to 180°CRamp 2: 10°C/min to 280°C, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

For high sensitivity and specificity, Selected Ion Monitoring (SIM) mode is recommended. The specific ions to monitor will depend on the target analytes and their derivatives. For this compound, characteristic ions should be selected.

Compound Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
This compound (ISTD) To be determined empirically (e.g., based on mass spectrum)To be determined empiricallyTo be determined empirically
Analyte 1 (e.g., Diethyl Phosphate Derivative) Specific to the derivativeSpecific to the derivativeSpecific to the derivative
Analyte 2 (e.g., Dimethyl Phosphate Derivative) Specific to the derivativeSpecific to the derivativeSpecific to the derivative

Data Presentation

The following table summarizes typical performance data for the analysis of two common dialkyl phosphate metabolites using a deuterated internal standard.

Analyte Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) RSD (%)
Diethyl Phosphate (DEP)Urine0.1 ng/mL0.3 ng/mL95.24.8
Dimethyl Phosphate (DMP)Urine0.2 ng/mL0.6 ng/mL92.85.5

Note: The values presented are representative and may vary depending on the specific experimental conditions and instrumentation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for using an internal standard in a GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Urine) Spike 2. Spike with this compound (ISTD) Sample->Spike Add known amount of ISTD Extract 3. Extraction (e.g., LLE or SPE) Spike->Extract Derivatize 4. Derivatization (if required) Extract->Derivatize Inject 5. Injection into GC-MS Derivatize->Inject Analyze prepared sample Separate 6. Chromatographic Separation Inject->Separate Detect 7. Mass Spectrometric Detection (SIM Mode) Separate->Detect Integrate 8. Peak Integration (Analyte and ISTD) Detect->Integrate Ratio 9. Calculate Area Ratio (Analyte Area / ISTD Area) Integrate->Ratio Quantify 10. Quantify Analyte using Calibration Curve Ratio->Quantify

Caption: General workflow for quantitative GC-MS analysis using an internal standard.

Logical Relationship of Internal Standard Correction

The diagram below illustrates how the internal standard corrects for variations in the analytical process.

ISTD_Correction Any variation in the 'Analytical Process' affects both the Analyte and the ISTD proportionally. The 'Response Ratio' remains constant, leading to 'Accurate Quantification'. cluster_process Analytical Process cluster_correction Correction Logic Analyte Analyte Process Sample Prep & GC-MS Injection Analyte->Process ISTD Internal Standard (this compound) ISTD->Process Analyte_Response Analyte Response Process->Analyte_Response ISTD_Response ISTD Response Process->ISTD_Response Ratio Response Ratio (Analyte / ISTD) Analyte_Response->Ratio ISTD_Response->Ratio Quant Accurate Quantification Ratio->Quant Correlates to concentration

Caption: Principle of internal standard correction for analytical variability.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of organophosphorus compounds by GC-MS. Its properties ensure that it effectively compensates for variations throughout the analytical workflow, from sample preparation to instrumental analysis. The protocols and guidelines presented in this application note offer a solid foundation for researchers and scientists to develop and validate high-quality quantitative methods for a wide range of applications.

References

Application Note: Quantification of Organophosphate Flame Retardants in Environmental Matrices using Isotope Dilution with Triethyl-D15-phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Organophosphate flame retardants (OFRs) are a class of chemicals widely used in a variety of consumer products, including electronics, furniture, and textiles, to reduce flammability.[1][2] Due to their additive nature, they can leach into the environment, leading to widespread contamination of indoor and outdoor environmental matrices such as dust, air, water, and soil.[2][3] Growing concerns over their potential adverse health effects, including neurotoxicity and endocrine disruption, have necessitated the development of sensitive and robust analytical methods for their accurate quantification.[2]

Isotope dilution mass spectrometry is a highly accurate method for quantifying trace levels of organic contaminants. This technique involves the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. Triethyl-D15-phosphate (TEP-d15) is a deuterated analog of Triethyl phosphate (TEP), a commonly detected OFR. Due to its structural similarity to other alkyl-phosphate OFRs, TEP-d15 can also be effectively used as an internal standard for the quantification of a broader range of organophosphate flame retardants.

This application note provides a detailed protocol for the simultaneous quantification of multiple OFRs in environmental samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with this compound as an internal standard.

Experimental Protocols

Sample Preparation

The following is a generalized procedure for the extraction of OFRs from a solid environmental matrix (e.g., dust, soil). The protocol may need to be adapted based on the specific sample matrix.

  • Sample Homogenization: Homogenize the collected sample to ensure uniformity.

  • Spiking with Internal Standard: Weigh approximately 0.5 g of the homogenized sample into a centrifuge tube. Spike the sample with a known amount of this compound solution in a suitable solvent (e.g., acetone).

  • Solvent Extraction: Add 5 mL of an appropriate extraction solvent, such as a 1:1 (v/v) mixture of n-hexane and acetone.

  • Ultrasonication: Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes in a water bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Extract Collection: Carefully transfer the supernatant to a clean tube.

  • Repeated Extraction: Repeat the extraction process (steps 3-6) two more times, combining the supernatants.

  • Concentration: Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

  • Clean-up (Optional): Depending on the matrix complexity, a clean-up step using solid-phase extraction (SPE) with a silica or Florisil cartridge may be necessary to remove interferences.

  • Final Volume Adjustment: Adjust the final volume of the extract to 1 mL with a suitable solvent (e.g., ethyl acetate) for GC-MS/MS analysis.

GC-MS/MS Analysis

The analysis is performed using a gas chromatograph coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 7000 Series Triple Quadrupole MS or equivalent

  • Autosampler: Agilent 7693A or equivalent

GC Conditions:

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL, splitless

  • Oven Program:

    • Initial temperature: 60 °C, hold for 1 min

    • Ramp 1: 15 °C/min to 200 °C

    • Ramp 2: 10 °C/min to 300 °C, hold for 5 min

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Collision Gas: Nitrogen

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalyteAbbreviationPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (IS)TEP-d151698115
Triethyl phosphateTEP1559910
Tris(2-chloroethyl) phosphateTCEP2496320
Tris(1-chloro-2-propyl) phosphateTCIPP2779915
Tris(1,3-dichloro-2-propyl) phosphateTDCIPP31312520
Triphenyl phosphateTPHP32615225
2-Ethylhexyl diphenyl phosphateEHDPP36232710
Tris(2-butoxyethyl) phosphateTBOEP2839915
Tributyl phosphateTNBP2119910

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation

The following table summarizes representative quantitative data for the analysis of common OFRs using the described method with this compound as the internal standard. This data is compiled from literature and is intended to be representative of the expected performance. Actual results may vary depending on the specific matrix and instrumentation.

AnalyteLinearity (R²)LOD (ng/g)LOQ (ng/g)Recovery (%)RSD (%)
Triethyl phosphate (TEP)>0.9990.51.595-105<10
Tris(2-chloroethyl) phosphate (TCEP)>0.991.03.090-110<15
Tris(1-chloro-2-propyl) phosphate (TCIPP)>0.990.82.592-108<15
Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP)>0.991.24.088-112<15
Triphenyl phosphate (TPHP)>0.990.72.093-107<10
2-Ethylhexyl diphenyl phosphate (EHDPP)>0.991.55.085-115<20
Tris(2-butoxyethyl) phosphate (TBOEP)>0.991.03.590-110<15
Tributyl phosphate (TNBP)>0.990.61.894-106<10

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Environmental Sample Homogenize Homogenization Sample->Homogenize Spike Spike with TEP-d15 Homogenize->Spike Extract Solvent Extraction Spike->Extract Concentrate Concentration Extract->Concentrate Cleanup SPE Clean-up (optional) Concentrate->Cleanup Final_Extract Final Extract Cleanup->Final_Extract GC_MSMS GC-MS/MS Analysis Final_Extract->GC_MSMS Data Data Acquisition (MRM) GC_MSMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for OFR analysis.

OFR-Induced Cellular Stress Pathways

Caption: OFR-induced cellular stress pathways.

Conclusion

The described GC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantification of a range of organophosphate flame retardants in environmental matrices. The use of an isotope-labeled internal standard is crucial for achieving high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. The provided protocol and performance data serve as a valuable resource for researchers and scientists in the fields of environmental monitoring and toxicology. Further investigation into the metabolic pathways and toxicological effects of OFRs is essential for a comprehensive understanding of their risks to human health and the environment.

References

Application Note: High-Sensitivity Analysis of Triethyl-D15-phosphate in Water Samples using Isotope Dilution SPE-LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Triethyl-D15-phosphate (TEP-d15) in various water matrices. The protocol employs a solid-phase extraction (SPE) technique for sample clean-up and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution approach. This methodology is particularly suited for researchers, scientists, and professionals in drug development and environmental monitoring who require accurate and precise quantification of this deuterated internal standard in aqueous samples.

Introduction

Triethyl phosphate (TEP) is an organophosphorus compound widely used as a flame retardant, plasticizer, and solvent. Its presence in environmental water sources is a growing concern. Accurate quantification of TEP often relies on the use of a stable isotope-labeled internal standard, such as this compound (TEP-d15), to compensate for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the extraction and analysis of TEP-d15 from water samples, ensuring high recovery and analytical precision.

Experimental

Materials and Reagents
  • This compound (TEP-d15) standard

  • Triethyl phosphate (TEP) standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Dichloromethane (ACS grade)

  • Acetone (ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (88%)

  • Ammonium formate

  • Solid-Phase Extraction (SPE) cartridges: Polymeric Reversed-Phase (e.g., Oasis HLB or equivalent)

  • Anhydrous sodium sulfate

Instrumentation
  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Analytical Balance

  • Vortex Mixer

  • Centrifuge

Sample Preparation: Solid-Phase Extraction (SPE)

A detailed workflow for the solid-phase extraction of TEP-d15 from water samples is provided below. This procedure is designed to efficiently extract and concentrate the analyte while minimizing matrix interference.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_elution Elution & Concentration s0 Water Sample (500 mL) s1 Spike with TEP-d15 Internal Standard s0->s1 Add IS s2 Adjust pH to 7.0 s1->s2 Neutralize spe2 Load Sample (~10 mL/min) s2->spe2 Load spe1 Condition SPE Cartridge (Methanol, Water) spe1->spe2 spe3 Wash Cartridge (5% Methanol in Water) spe2->spe3 Remove Interferences spe4 Dry Cartridge (High Vacuum, 10 min) spe3->spe4 Remove Water e1 Elute with Acetonitrile (2 x 3 mL) spe4->e1 Collect Analyte e2 Dry Eluate with Anhydrous Sodium Sulfate e1->e2 Remove Residual Water e3 Concentrate under Nitrogen Stream to 0.5 mL e2->e3 Increase Concentration e4 Reconstitute in Mobile Phase (1 mL) e3->e4 Prepare for Injection analysis LC-MS/MS Analysis e4->analysis Inject into LC-MS/MS

Figure 1: Workflow for the solid-phase extraction of this compound from water samples.

Detailed SPE Protocol:

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.

  • Internal Standard Spiking: To a 500 mL water sample, add a known concentration of TEP-d15 solution to be used as an internal standard for the quantification of native TEP.

  • pH Adjustment: Adjust the sample pH to 7.0 using dilute HCl or NaOH. This is critical as organophosphorus esters can hydrolyze under acidic or basic conditions[1].

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min[1].

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under a high vacuum for 10 minutes to remove residual water[1].

  • Elution: Elute the retained analytes with 2 x 3 mL of acetonitrile.

  • Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining water. Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C[1].

  • Reconstitution: Reconstitute the final extract to 1 mL with the initial mobile phase composition for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Liquid Chromatography Conditions:

ParameterValue
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 5 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Temp 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

The following MRM transitions are monitored for the quantification and confirmation of TEP and TEP-d15. The collision energies should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - QuantifierCollision Energy (eV) - Qualifier
Triethyl phosphate (TEP)183.1155.1127.11520
This compound (TEP-d15) 198.2 166.1 136.1 15 20

Note: The MRM transitions for TEP-d15 are predicted based on the fragmentation of TEP, with a mass shift corresponding to the 15 deuterium atoms. It is recommended to confirm and optimize these transitions on the specific instrument.

Results and Discussion

Method Performance

The developed method demonstrates excellent performance for the analysis of TEP-d15 in water. A study on the analysis of TEP in wastewater using TEP-d15 as an internal standard showed good recoveries and low limits of quantification[2][3].

Quantitative Data Summary:

ParameterResultReference
Recovery of TEP (using TEP-d15) >81%[2][3]
Limit of Quantification (LOQ) for TEP 3 ng/L in environmental water[2][3]
Linearity (R²) >0.999[3]
Precision (RSD) <5%[2][3]

The use of a deuterated internal standard like TEP-d15 is crucial for achieving high accuracy and precision, as it effectively corrects for any analyte loss during the extensive sample preparation steps and compensates for matrix-induced ion suppression or enhancement in the MS source.

Conclusion

This application note provides a comprehensive and detailed protocol for the sample preparation and analysis of this compound in water samples. The combination of solid-phase extraction and LC-MS/MS with isotope dilution provides a reliable, sensitive, and accurate method for researchers and scientists in various fields. The provided workflow, experimental parameters, and performance data serve as a valuable resource for the implementation of this analytical method.

References

Application Notes and Protocols for the Analysis of Triethyl Phosphate in Environmental Matrices using Triethyl-D15-phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of triethyl phosphate (TEP), a widely used organophosphate ester flame retardant and plasticizer, in various environmental sample matrices. The use of Triethyl-D15-phosphate (TEP-d15) as an internal standard is central to these methods, ensuring high accuracy and precision by correcting for matrix effects and variations in sample processing.

Introduction

Triethyl phosphate (TEP) is an organophosphate ester (OPE) commonly found in the environment due to its extensive use in plastics, textiles, and other consumer products.[1] Monitoring its presence in environmental compartments such as water, soil, and sediment is crucial for assessing environmental contamination and potential human exposure. The use of a stable isotope-labeled internal standard, such as this compound (TEP-d15), is the gold standard for accurate quantification of TEP.[2][3] TEP-d15 mimics the chemical behavior of native TEP during sample extraction, cleanup, and analysis, thereby compensating for analyte losses and matrix-induced signal suppression or enhancement.[3][4]

Analytical Approaches

The determination of TEP in environmental samples is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] The choice of analytical technique often depends on the sample matrix, required sensitivity, and laboratory instrumentation availability. Isotope dilution, using TEP-d15, is the recommended quantification method for both techniques to achieve the highest accuracy.[2][6]

Protocol 1: Analysis of Triethyl Phosphate in Water Samples

This protocol details the analysis of TEP in water matrices (e.g., wastewater, surface water) using solid-phase extraction (SPE) followed by LC-MS/MS.

Experimental Protocol

1. Sample Preparation and Spiking:

  • Collect water samples in pre-cleaned amber glass bottles.

  • Store samples at 4°C and process within 48 hours.[1]

  • For a 200 mL water sample, add a specific volume of a standard solution of this compound in a water-miscible solvent (e.g., 10 µL of a 1 mg/L solution in acetonitrile) to achieve a final concentration that is within the calibration range.[1][7]

  • Thoroughly mix the sample after spiking.

2. Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Condition an ENVI-18 SPE cartridge (or equivalent, such as Oasis HLB) sequentially with 3 mL of acetonitrile (ACN) followed by 3 mL of deionized water at a flow rate of 1 mL/min.[1][7]

  • Sample Loading: Pass the 200 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 3 mL of deionized water to remove interfering polar compounds.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes.

  • Elution: Elute the retained TEP and TEP-d15 from the cartridge with 3 mL of acetonitrile (ACN).[1]

  • Concentration: Concentrate the eluate to approximately 200 µL under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the concentrated extract to a final volume of 1 mL with a mixture of water and acetonitrile (e.g., 60:40 v/v) for LC-MS/MS analysis.[1]

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., ZORBAX C18, 4.6 mm × 100 mm, 1.8 µm) is suitable for separation.[8]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing a suitable modifier like 0.1% formic acid or 5 mM ammonium acetate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • TEP: Precursor ion [M+H]+ → Product ion(s)

      • TEP-d15: Precursor ion [M+H]+ → Product ion(s)

      • Specific m/z values for precursor and product ions should be optimized for the instrument in use.

Quantitative Data Summary: Water Samples
ParameterTriethyl Phosphate (TEP)Reference
Limit of Quantification (LOQ) 3 ng/L[7][9]
Recovery >81%[7][9]
Relative Standard Deviation (RSD) < 5%[7][9]

Protocol 2: Analysis of Triethyl Phosphate in Soil and Sediment Samples

This protocol describes the analysis of TEP in solid matrices using ultrasonic-assisted extraction (UAE) followed by GC-MS or LC-MS/MS.

Experimental Protocol

1. Sample Preparation and Spiking:

  • Air-dry the soil or sediment sample and sieve to remove large debris.

  • Weigh 2-10 g of the homogenized sample into a centrifuge tube.

  • Spike the sample with a known amount of this compound standard solution in a volatile solvent (e.g., acetone).

2. Ultrasonic-Assisted Extraction (UAE):

  • Add 10 mL of an extraction solvent mixture, such as n-hexane/acetone (1:1, v/v), to the sample tube.

  • Sonicate the sample in an ultrasonic bath for 15-30 minutes.

  • Centrifuge the sample and collect the supernatant.

  • Repeat the extraction process two more times with fresh solvent.

  • Combine the supernatants.

3. Extract Cleanup (if necessary):

  • For complex matrices, a cleanup step using solid-phase extraction (e.g., with a GCB-NH2 SPE column) may be required to remove interferences.

  • Elute the target compounds with a suitable solvent mixture (e.g., 5% toluene in n-hexane/acetone, 8:2, v/v).

4. Concentration and Analysis:

  • Concentrate the cleaned extract under a gentle stream of nitrogen to a final volume of 1 mL.

  • The final extract can be analyzed by GC-MS or LC-MS/MS.

5. GC-MS Analysis:

  • Gas Chromatography (GC) Conditions:

    • Column: A low-polarity capillary column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Temperature Program: An optimized temperature gradient is used for separation (e.g., start at 70°C, ramp to 280°C).

    • Injection Mode: Splitless injection.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) or full scan.

    • Characteristic Ions (Example):

      • TEP: m/z 155, 99, 127, 109

      • TEP-d15: Monitor for the corresponding deuterated fragments.

Quantitative Data Summary: Soil and Sediment Samples
ParameterTriethyl Phosphate (TEP) and other OPEsReference
Limit of Quantification (LOQ) 0.01 - 5.0 ng/g[8]
Recovery 68.56% - 140.22%[8]
Relative Standard Deviation (RSD) < 22.38%[8]

Visualization of Experimental Workflows

experimental_workflow_water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample 200 mL Water Sample spike Spike with This compound sample->spike condition Condition SPE Cartridge spike->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute with Acetonitrile wash->elute concentrate Concentrate Eluate elute->concentrate reconstitute Reconstitute concentrate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for TEP analysis in water.

experimental_workflow_soil cluster_prep Sample Preparation cluster_extraction Ultrasonic-Assisted Extraction (UAE) cluster_cleanup Cleanup & Concentration cluster_analysis Analysis sample 2-10 g Soil/Sediment spike Spike with This compound sample->spike add_solvent Add Extraction Solvent (n-hexane/acetone) spike->add_solvent sonicate Sonicate add_solvent->sonicate centrifuge Centrifuge & Collect Supernatant sonicate->centrifuge repeat_ext Repeat Extraction x2 centrifuge->repeat_ext cleanup SPE Cleanup (optional) repeat_ext->cleanup concentrate Concentrate Extract cleanup->concentrate analysis GC-MS or LC-MS/MS Analysis concentrate->analysis

Caption: Workflow for TEP analysis in soil/sediment.

Logical Relationship Diagram

logical_relationship cluster_matrix Matrix Type cluster_prep Sample Preparation cluster_analysis Analytical Technique start Environmental Sample (Water, Soil, Sediment) water Aqueous Matrix (Water) start->water solid Solid Matrix (Soil, Sediment) start->solid is Internal Standard: This compound (Added at start of prep) start->is Correction for matrix effects and analyte loss spe Solid-Phase Extraction (SPE) water->spe uae Ultrasonic-Assisted Extraction (UAE) solid->uae lcms LC-MS/MS (High Polarity & Sensitivity) spe->lcms uae->lcms gcms GC-MS (Volatility & Established Libraries) uae->gcms quant Accurate Quantification of Triethyl Phosphate lcms->quant gcms->quant is->quant

Caption: Decision logic for TEP analysis method selection.

References

Application Note and Protocol: Solid Phase Extraction of Triethyl-D15-phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triethyl-D15-phosphate is the deuterated form of Triethyl phosphate (TEP), a widely used organophosphate flame retardant and plasticizer. Due to its ubiquitous presence in the environment and consumer products, there is a growing need for accurate and sensitive analytical methods to quantify TEP in various matrices, including environmental and biological samples.[1][2][3][4] this compound serves as an excellent internal standard for these analyses due to its similar chemical properties to TEP and its distinct mass, allowing for precise quantification by mass spectrometry.[5][6]

Solid Phase Extraction (SPE) is a robust and efficient sample preparation technique for the extraction and concentration of organophosphate flame retardants like TEP from complex matrices.[1][2][3][7][8][9] This application note provides a detailed protocol for the solid phase extraction of this compound, which can be applied to the analysis of its non-deuterated counterpart, TEP. The subsequent analysis is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][4][7][10]

Quantitative Data Summary

The following table summarizes typical performance data for the solid phase extraction of triethyl phosphate (TEP), which is analogous to its deuterated form, this compound.

ParameterValueMatrixSorbentReference
Recovery >81%Water, UrineENVI-18[1][3][4]
Relative Standard Deviation (RSD) < 5%Water, UrineENVI-18[1][3][4]
Limit of Quantification (LOQ) 3 ng/LWaterENVI-18[1][3][4]
Limit of Quantification (LOQ) 40 ng/LUrineENVI-18[1][3][4]

Experimental Protocol

This protocol is designed for the extraction of this compound from aqueous samples.

Materials and Reagents

  • Solid Phase Extraction Cartridges: ENVI-18 (or equivalent C18 silica-based sorbent)[1][3]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate[7]

  • Deionized water

  • Sample containing this compound (and TEP)

  • SPE vacuum manifold

  • Nitrogen evaporator

SPE Cartridge Conditioning

  • Place the ENVI-18 SPE cartridges on the vacuum manifold.

  • Wash the cartridges with 5 mL of ethyl acetate.

  • Flush the cartridges with 5 mL of methanol.

  • Equilibrate the cartridges with 5 mL of deionized water. Do not allow the sorbent to go dry after this step.

Sample Loading

  • Load the aqueous sample (e.g., 200 mL of a water sample) onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[3]

  • Ensure the sample is at an appropriate pH to ensure the analyte is in a neutral form for optimal retention on the reversed-phase sorbent.

Washing

  • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

Elution

  • Place a collection tube inside the vacuum manifold.

  • Elute the retained this compound (and TEP) from the cartridge with 3-4 mL of acetonitrile or ethyl acetate.[3][7]

  • Collect the eluate in the collection tube.

Concentration and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of acetonitrile or mobile phase compatible with LC-MS/MS analysis) for subsequent instrumental analysis.

Diagrams

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Condition 1. Cartridge Conditioning (Ethyl Acetate, Methanol, Water) Load 2. Sample Loading (Aqueous Sample) Condition->Load Ready for Sample Wash 3. Washing (Deionized Water) Load->Wash Analyte Retained Elute 4. Elution (Acetonitrile or Ethyl Acetate) Wash->Elute Interferences Removed Concentrate 5. Concentration (Nitrogen Evaporation) Elute->Concentrate Analyte Eluted Reconstitute 6. Reconstitution Concentrate->Reconstitute Analysis 7. GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the Solid Phase Extraction of this compound.

Analyte_Interaction cluster_matrix Sample Matrix (Aqueous) cluster_spe SPE Cartridge (C18) Analyte This compound (Analyte) Sorbent Stationary Phase (Non-polar) Analyte->Sorbent Retention (Hydrophobic Interaction) Interference Polar Interferences Interference->Sorbent No Retention (Washed Out)

Caption: Analyte-Sorbent Interaction in Reversed-Phase SPE.

References

Application Note: High-Throughput Analysis of Organophosphate Pesticides in Food Matrices using Isotope Dilution Mass Spectrometry with Triethyl-D15-phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of organophosphate (OP) pesticides in various food matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Triethyl-D15-phosphate (TEP-d15), ensures high accuracy and precision by correcting for matrix effects and variations in extraction recovery. This method is suitable for high-throughput screening and quantitative analysis of a broad range of organophosphate residues in complex food samples, aiding in food safety monitoring and risk assessment.

Introduction

Organophosphate pesticides are a widely used class of insecticides in agriculture. Their residues in food products pose a potential health risk to consumers due to their neurotoxic effects, primarily through the inhibition of acetylcholinesterase (AChE).[1][2][3] Regulatory bodies worldwide have established maximum residue limits (MRLs) for OPs in various food commodities, necessitating sensitive and reliable analytical methods for their detection and quantification.

Isotope dilution mass spectrometry is a powerful technique that improves the accuracy and precision of quantitative analysis by using a stable isotope-labeled version of the analyte as an internal standard.[4][5] this compound is an ideal internal standard for the analysis of a variety of organophosphate pesticides.

This application note provides a comprehensive protocol for the analysis of multiple organophosphate pesticides in food matrices, utilizing this compound as an internal standard for accurate quantification.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid.

  • Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate, Primary secondary amine (PSA) sorbent, C18 sorbent.

  • Standards: Analytical standards of organophosphate pesticides, this compound (internal standard).

  • Sample Matrices: A variety of food samples such as fruits, vegetables, and cereals.

Standard Preparation

Prepare stock solutions of individual organophosphate standards and the this compound internal standard in methanol at a concentration of 1 mg/mL. A working standard mixture containing all target organophosphates is prepared by diluting the stock solutions in acetonitrile. A separate working solution of this compound is also prepared in acetonitrile. Calibration standards are prepared by spiking the working standard mixture and a fixed concentration of the internal standard solution into a blank matrix extract.

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize 10-15 g of the food sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate amount of the this compound internal standard solution.

    • Add the QuEChERS extraction salt packet containing MgSO₄ and NaCl.

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.[2]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA, C18, and anhydrous MgSO₄.[6][7][8][9] The choice of d-SPE sorbents may be optimized based on the specific matrix.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for each organophosphate and this compound should be optimized.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of selected organophosphate pesticides using a deuterated internal standard. The data is compiled from various studies and represents expected performance.[10][11][12]

Table 1: LC-MS/MS Parameters for Selected Organophosphates and this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Chlorpyrifos349.9197.996.925
Malathion331.0127.099.015
Parathion292.0109.065.020
Diazinon305.1169.196.022
This compound (IS) 198.2 141.1 113.1 18

Table 2: Method Validation Data for Selected Organophosphates in a Fruit Matrix

AnalyteSpiking Level (ng/g)Recovery (%)RSD (%)LOD (ng/g)LOQ (ng/g)
Chlorpyrifos109550.51.5
50984
Malathion109270.82.4
50966
Parathion109930.30.9
501012
Diazinon109760.41.2
50995

Visualizations

Organophosphate Analysis Workflow

Organophosphate_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quantification Quantification Homogenization Sample Homogenization Spiking Spike with This compound Homogenization->Spiking 10g sample Extraction QuEChERS Extraction (Acetonitrile + Salts) Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Acetonitrile extract Spiking->Extraction Filtration Filtration (0.22 µm) Cleanup->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Final Extract Data Data Acquisition & Processing LCMS->Data Quant Quantification using Internal Standard Calibration Data->Quant Report Reporting of Results Quant->Report

Caption: Workflow for Organophosphate Analysis.

Organophosphate Toxicity Signaling Pathway

Organophosphate_Toxicity_Pathway cluster_synapse Cholinergic Synapse OP Organophosphate Pesticide AChE Acetylcholinesterase (AChE) OP->AChE Inhibition AChE_inhibited Inhibited AChE (Phosphorylated) AChE->AChE_inhibited ACh_hydrolysis Hydrolysis AChE->ACh_hydrolysis AChE_inhibited->ACh_hydrolysis Blocked ACh Acetylcholine (ACh) ACh->ACh_hydrolysis Substrate Synaptic_Cleft Synaptic Cleft Choline_Acetate Choline + Acetate ACh_hydrolysis->Choline_Acetate ACh_accumulation ACh Accumulation Synaptic_Cleft->ACh_accumulation leads to Receptors Muscarinic & Nicotinic Receptors ACh_accumulation->Receptors binds to Overstimulation Continuous Stimulation Receptors->Overstimulation Toxicity Neurotoxicity Overstimulation->Toxicity

Caption: Organophosphate Toxicity Pathway.

Conclusion

The described method provides a reliable and high-throughput solution for the quantitative analysis of organophosphate pesticide residues in diverse food matrices. The integration of the QuEChERS sample preparation protocol with LC-MS/MS analysis, incorporating this compound as an internal standard, ensures accuracy, precision, and mitigation of matrix effects. This methodology is well-suited for routine monitoring in food safety laboratories and for exposure assessment studies in the fields of environmental science and drug development.

References

Application Notes and Protocols for the Analysis of Triethyl Phosphate in Beverages using Triethyl-D15-phosphate as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl phosphate (TEP) is an organophosphorus compound used as a plasticizer, a flame retardant, and a solvent.[1][2] Its presence in food and beverage products can occur through environmental contamination or migration from packaging materials. Due to potential health concerns associated with organophosphates, sensitive and accurate analytical methods are required to monitor TEP levels in the food supply. The use of a stable isotope-labeled internal standard, such as Triethyl-D15-phosphate, is crucial for achieving high accuracy and precision in quantitative analysis by correcting for matrix effects and variations during sample preparation and analysis.[3]

This document provides detailed application notes and protocols for the determination of triethyl phosphate in beverages, utilizing this compound as an internal standard, coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.

Principle

The analytical workflow involves the extraction of triethyl phosphate from a beverage sample using the QuEChERS method.[4][5] This is followed by a cleanup step to remove interfering matrix components. This compound is added as an internal standard at the beginning of the sample preparation process to ensure accurate quantification. The final extract is then analyzed by GC-MS, which separates TEP from other compounds and allows for its sensitive and selective detection and quantification based on its mass-to-charge ratio.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of organophosphate compounds in various food matrices. Please note that the specific performance characteristics can vary depending on the matrix, instrumentation, and specific method parameters.

AnalyteMatrixMethodInternal StandardLODLOQRecovery (%)RSD (%)Reference
Organophosphate Esters (10)MilkQuEChERS-GC-MS-0.43-4.5 ng/mL0.98-15 ng/mL75-1053-38[6]
Diethyl Phosphate-GC-MS-0.1 µg/L0.25-2.5 ng/mL92-1034-14[7]
Diethyl Phosphate-LC-MS/MS-0.0201 ng/mL0.0609 ng/mL93-1020.62-5.46[7]
Organophosphate Flame RetardantsEgg, LiverdSPE-UHPLC-MS/MS--0.06-0.29 ng/g (egg), 0.05-0.50 ng/g (liver)54-113<17[8]
Triethyl PhosphateAqueous SolutionGC-MS--500 µg/L--[9]

Experimental Protocols

Materials and Reagents
  • Triethyl phosphate (TEP), analytical standard

  • This compound, as internal standard

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for pigmented juices)

  • Deionized water

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • GC vials

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of TEP and this compound in 10 mL of acetonitrile, respectively.

  • Intermediate Standard Solution (10 µg/mL): Dilute the primary stock solutions with acetonitrile to prepare an intermediate standard solution containing both TEP and this compound.

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate standard solution with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL). Each working standard should contain a constant concentration of this compound (e.g., 50 ng/mL).

Sample Preparation (QuEChERS Method for Fruit Juice)
  • Sample Homogenization: For juices with pulp, homogenize the sample before extraction.

  • Extraction:

    • Place a 10 mL aliquot of the juice sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a known amount of the this compound internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube tightly and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For pigmented juices, 7.5 mg of GCB may also be included.

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge the microcentrifuge tube at high speed for 2 minutes.

    • Take the supernatant and filter it through a 0.22 µm syringe filter into a GC vial for analysis.

GC-MS Instrumental Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp 1: 25 °C/min to 150 °C

    • Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Triethyl phosphate (TEP): Quantifier ion m/z 155, Qualifier ions m/z 99, 127

    • This compound (Internal Standard): Quantifier ion m/z 169 (or appropriate m/z for the deuterated fragment)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing sample 10 mL Beverage Sample add_is Add this compound (Internal Standard) sample->add_is add_acn Add 10 mL Acetonitrile add_is->add_acn add_salts Add QuEChERS Salts (MgSO4, NaCl) add_acn->add_salts vortex1 Vortex (1 min) add_salts->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Take Acetonitrile Supernatant centrifuge1->supernatant dspe d-SPE Cleanup (PSA, C18, MgSO4) supernatant->dspe vortex2 Vortex (30 s) dspe->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter gc_ms GC-MS Analysis filter->gc_ms quant Quantification using Internal Standard Calibration gc_ms->quant report Report Results quant->report signaling_pathway cluster_process Analytical Process cluster_quantification Quantification Logic analyte Triethyl Phosphate (TEP) in sample extraction Extraction & Cleanup analyte->extraction is This compound (IS) (Known amount added) is->extraction gc_ms_analysis GC-MS Measurement extraction->gc_ms_analysis ratio Calculate Peak Area Ratio (TEP / IS) gc_ms_analysis->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine TEP Concentration calibration->concentration

References

Application Notes and Protocols for the Analysis of Biological Samples Using Triethyl-D15-phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl phosphate (TEP) is an organophosphate ester widely used as a flame retardant, plasticizer, and industrial solvent. Human exposure to TEP is a growing concern due to its potential endocrine-disrupting effects and other adverse health outcomes. Accurate and sensitive quantification of TEP in biological matrices is crucial for assessing human exposure and conducting toxicological and pharmacokinetic studies.

This document provides detailed application notes and protocols for the quantitative analysis of Triethyl phosphate in human urine, plasma, and serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Triethyl-D15-phosphate as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation and matrix effects, ensuring the highest accuracy and precision.

Principle of the Method

The analytical method is based on isotope dilution mass spectrometry. A known amount of this compound is spiked into the biological sample prior to sample preparation. The analyte (TEP) and the internal standard (this compound) are then extracted from the matrix, separated by liquid chromatography, and detected by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of TEP and a constant concentration of this compound.

Application 1: Analysis of Triethyl Phosphate in Human Urine

This protocol is adapted from a validated method for the determination of TEP in human urine.[1][2]

Experimental Protocol

1. Materials and Reagents

  • Triethyl phosphate (TEP), analytical standard

  • This compound (TEP-d15), internal standard

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

  • Human urine (blank) for calibration standards and quality controls

2. Standard and Internal Standard Preparation

  • TEP Stock Solution (1 mg/mL): Accurately weigh 10 mg of TEP and dissolve in 10 mL of methanol.

  • TEP-d15 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the TEP stock solution with methanol:water (50:50, v/v) to prepare calibration standards.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the TEP-d15 stock solution with methanol:water (50:50, v/v).

3. Sample Preparation (Solid Phase Extraction - SPE)

  • Thaw urine samples at room temperature.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitates.

  • To 1 mL of urine supernatant, add 10 µL of the 100 ng/mL TEP-d15 internal standard spiking solution.

  • Condition the SPE cartridge: Pass 3 mL of methanol followed by 3 mL of LC-MS grade water through the cartridge.

  • Load the sample: Load the urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge: Wash the cartridge with 3 mL of water to remove interfering substances.

  • Elute the analytes: Elute the TEP and TEP-d15 from the cartridge with 3 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • TEP: Precursor ion (m/z) 183.1 → Product ion (m/z) 99.1 (quantifier), 127.1 (qualifier)

      • TEP-d15: Precursor ion (m/z) 198.2 → Product ion (m/z) 102.2

Quantitative Data for Urine Analysis
ParameterValueReference
Calibration Curve Range0.1 - 1000 µg/L[1][2]
Limit of Quantification (LOQ)40 ng/L[1][2]
Recovery>81%[1][2]
Precision (RSD)< 5%[1][2]

Application 2: Analysis of Triethyl Phosphate in Human Plasma/Serum

This protocol is a proposed method based on established procedures for the analysis of organophosphate esters in human blood.[3][4] Validation of this method is required before routine use.

Experimental Protocol

1. Materials and Reagents

  • Triethyl phosphate (TEP), analytical standard

  • This compound (TEP-d15), internal standard

  • Acetonitrile (ACN), LC-MS grade, chilled at -20°C

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Human plasma/serum (blank) for calibration standards and quality controls

2. Standard and Internal Standard Preparation

  • Prepare stock and working solutions as described in the urine analysis protocol.

3. Sample Preparation (Protein Precipitation)

  • Thaw plasma/serum samples on ice.

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the 100 ng/mL TEP-d15 internal standard spiking solution and vortex briefly.

  • Add 400 µL of chilled acetonitrile (-20°C) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • The LC-MS/MS conditions can be adapted from the urine analysis protocol. Optimization of the gradient and MRM transitions may be necessary to minimize matrix effects from plasma/serum.

Anticipated Quantitative Data for Plasma/Serum Analysis (Requires Validation)
ParameterAnticipated Value
Calibration Curve Range0.05 - 50 ng/mL
Limit of Detection (LOD)0.01 - 0.05 ng/mL
Limit of Quantification (LOQ)0.03 - 0.1 ng/mL
Recovery80 - 115%
Precision (RSD)< 15%

Workflow Diagrams

Experimental_Workflow_Urine cluster_prep Sample Preparation (Urine) cluster_analysis LC-MS/MS Analysis urine 1. Urine Sample (1 mL) spike 2. Spike with this compound urine->spike spe 3. Solid Phase Extraction (SPE) spike->spe elute 4. Elution with Acetonitrile spe->elute dry 5. Evaporation elute->dry reconstitute 6. Reconstitution dry->reconstitute lcms LC-MS/MS System reconstitute->lcms Inject data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for the analysis of Triethyl phosphate in human urine.

Experimental_Workflow_Plasma_Serum cluster_prep Sample Preparation (Plasma/Serum) cluster_analysis LC-MS/MS Analysis plasma 1. Plasma/Serum (100 µL) spike 2. Spike with this compound plasma->spike ppt 3. Protein Precipitation (ACN) spike->ppt centrifuge 4. Centrifugation ppt->centrifuge supernatant 5. Supernatant Transfer centrifuge->supernatant dry 6. Evaporation supernatant->dry reconstitute 7. Reconstitution dry->reconstitute lcms LC-MS/MS System reconstitute->lcms Inject data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for the analysis of Triethyl phosphate in human plasma/serum.

Isotope_Dilution_Principle cluster_sample Biological Sample cluster_standard Internal Standard cluster_process Analytical Process Analyte TEP (Unknown Amount) Extraction Extraction Analyte->Extraction IS TEP-d15 (Known Amount) IS->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Ratio Peak Area Ratio (TEP/TEP-d15) MS->Ratio Quant Quantification via Calibration Curve Ratio->Quant

Caption: Principle of Isotope Dilution for TEP quantification.

References

Application Notes and Protocols for Monitoring Triethyl Phosphate Exposure Using Triethyl-D15-phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl phosphate (TEP) is an organophosphate ester widely used as a flame retardant in various consumer and industrial products.[1][2] Human exposure to TEP is a growing concern due to its potential adverse health effects. Monitoring of TEP exposure is crucial for assessing potential health risks and is typically achieved by measuring TEP or its metabolites in biological matrices such as urine.[3][4] To ensure the accuracy and reliability of these measurements, a stable isotope-labeled internal standard, Triethyl-D15-phosphate (TEP-d15), is employed. This document provides detailed application notes and protocols for the quantitative analysis of TEP in human urine using TEP-d15 as an internal standard, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the quantitative performance of an LC-MS/MS method for the determination of Triethyl Phosphate (TEP) in human urine using this compound as an internal standard.[3][4]

ParameterValueMatrixAnalytical MethodReference
Limit of Quantification (LOQ)40 ng/LHuman UrineLC-MS/MS[3][4]
Recovery>81%Human UrineSPE-LC-MS/MS[3][4]
Precision (RSD)< 5%Human UrineSPE-LC-MS/MS[3][4]
Linearity (R²)> 0.999Standard SolutionsLC-MS/MS[3]

Experimental Protocols

Protocol for Quantification of Triethyl Phosphate in Human Urine by SPE-LC-MS/MS

This protocol is based on a robust method for the determination of TEP in human urine, employing solid-phase extraction (SPE) for sample clean-up and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

a. Materials and Reagents

  • Triethyl phosphate (TEP) standard

  • This compound (TEP-d15) internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Solid Phase Extraction (SPE) Cartridges (e.g., ENVI-18)[4]

  • Human urine samples

  • Standard laboratory glassware and equipment (vortex mixer, centrifuge, nitrogen evaporator)

b. Sample Preparation (Solid-Phase Extraction)

  • Sample Spiking: To a 10 mL urine sample, add a known amount of this compound (TEP-d15) internal standard solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of acetonitrile followed by 3 mL of water at a flow rate of 1 mL/min.[3]

  • Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge at a flow rate of 1 mL/min.[3]

  • Washing: Wash the cartridge with 3 mL of water to remove interfering substances.

  • Drying: Dry the cartridge with a stream of air for 10 minutes.[3]

  • Elution: Elute the retained TEP and TEP-d15 from the cartridge with 3 mL of acetonitrile.[3]

  • Concentration: Concentrate the eluent to approximately 200 µL under a gentle stream of nitrogen.[3]

  • Reconstitution: Reconstitute the concentrated sample to a final volume of 1 mL with a water/acetonitrile (60/40, v/v) mixture for LC-MS/MS analysis.[3]

c. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: An ultra-performance liquid chromatography (UPLC) system can be used for separation.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is suitable for detection.

  • Chromatographic Column: A suitable reversed-phase column (e.g., C18) should be used for the separation of TEP.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a suitable modifier like formic acid, is typically used.

  • Detection: Monitor the specific precursor-to-product ion transitions for both TEP and TEP-d15 in Multiple Reaction Monitoring (MRM) mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Triethyl phosphate (TEP)183.099.2
This compound (TEP-d15)198.2102.2

d. Quantification

Quantification is performed by constructing a calibration curve using the peak area ratios of TEP to TEP-d15 at various concentrations of TEP.

Metabolic Pathway and Experimental Workflow

Metabolism of Triethyl Phosphate

The primary metabolic pathway for triethyl phosphate in the body is believed to be hydrolysis, catalyzed by enzymes such as carboxylesterases and phosphatases, which are abundant in the liver.[5][6][7] This process involves the sequential removal of the ethyl groups, leading to the formation of diethyl phosphate and subsequently ethyl phosphate, which are then excreted.

TEP Triethyl Phosphate (TEP) DEP Diethyl Phosphate (DEP) TEP->DEP Hydrolysis (Carboxylesterases, Phosphatases) EP Ethyl Phosphate (EP) DEP->EP Hydrolysis (Carboxylesterases, Phosphatases) Excretion Excretion EP->Excretion

Caption: Hypothetical metabolic pathway of Triethyl Phosphate (TEP).

Experimental Workflow for TEP Analysis

The following diagram illustrates the general workflow for the analysis of triethyl phosphate in urine samples using an internal standard.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample Collection spike_is Spike with this compound (Internal Standard) urine_sample->spike_is spe Solid-Phase Extraction (SPE) spike_is->spe elution Elution spe->elution concentration Concentration under Nitrogen elution->concentration reconstitution Reconstitution concentration->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification using Internal Standard Calibration lcms->quantification results Report Results quantification->results

Caption: Experimental workflow for TEP analysis in urine.

References

Troubleshooting & Optimization

Technical Support Center: Triethyl-D15-phosphate Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common peak shape issues encountered during the chromatographic analysis of Triethyl-D15-phosphate.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems observed for this compound?

Researchers analyzing this compound may encounter several peak shape abnormalities, including peak tailing, peak fronting, and split peaks. Each of these issues can compromise the accuracy and precision of quantification.

Q2: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue with phosphate-containing compounds.[1] The primary causes include:

  • Secondary Interactions: The phosphate group in this compound can interact with active sites on the stationary phase, such as residual silanol groups on silica-based columns.[2][3]

  • Interaction with Metal Surfaces: Phosphate moieties are known to interact with stainless steel components within the HPLC system, including tubing, frits, and even the column body itself. This can lead to significant peak tailing.[4][5][6]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can lead to inconsistent ionization and result in tailing peaks.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[3]

Q3: What causes peak fronting for my this compound analysis?

Peak fronting, an asymmetry where the front of the peak is broader than the back, can be caused by several factors:[1][7]

  • Column Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume (volume overload) is a common cause.[8][9]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.[9][10]

  • Column Degradation: A void at the column inlet or a collapse of the packing bed can lead to peak fronting.[1][8]

Q4: Why is my this compound peak splitting into two or more peaks?

Split peaks can be a frustrating issue and can arise from several sources:

  • Column Inlet Issues: A partially blocked frit or a void at the head of the column can cause the sample to be introduced unevenly, leading to split peaks for all analytes in the chromatogram.[11][12]

  • Sample Solvent and Mobile Phase Mismatch: A significant difference in strength between the sample solvent and the mobile phase can cause peak splitting.[1]

  • Co-elution: It's possible that an impurity or a related compound is co-eluting with the this compound. Injecting a lower concentration of the sample can sometimes help to resolve the two separate peaks.[12]

  • Isotopic Effects: While less common to cause distinct splitting, the presence of deuterium can sometimes lead to slight separation from any non-deuterated analogue, which might appear as a shoulder or a small split peak. Deuterated compounds often elute slightly earlier in reversed-phase chromatography.[13][14]

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing

If you are observing peak tailing for this compound, follow this workflow to diagnose and resolve the issue.

G Troubleshooting Peak Tailing for this compound start Peak Tailing Observed q1 Is tailing observed for all peaks or just this compound? start->q1 all_peaks Tailing on All Peaks q1->all_peaks All Peaks one_peak Tailing on this compound Peak Only q1->one_peak One Peak check_system Check for extra-column volume (long tubing, incorrect fittings). Inspect for system leaks. all_peaks->check_system q2 Are you using a standard silica-based column? one_peak->q2 remedy_system Optimize tubing and fittings. Fix any leaks. check_system->remedy_system end Peak Shape Improved remedy_system->end silica_yes Yes q2->silica_yes Yes silica_no No q2->silica_no No adjust_ph Adjust mobile phase pH away from the analyte's pKa. silica_yes->adjust_ph consider_passivation Consider using a bio-inert or PEEK-lined column and system to minimize metal interactions. silica_no->consider_passivation add_chelator Add a chelating agent (e.g., low concentration of EDTA) to the mobile phase if compatible with your detection method. consider_passivation->add_chelator lower_conc Reduce sample concentration/injection volume. add_chelator->lower_conc adjust_ph->lower_conc lower_conc->end

Caption: Workflow for diagnosing and resolving peak tailing.

Guide 2: Troubleshooting Peak Fronting

Use the following decision tree if your this compound peak is exhibiting fronting.

G Troubleshooting Peak Fronting for this compound start Peak Fronting Observed q1 Is the sample solvent stronger than the mobile phase? start->q1 solvent_yes Yes q1->solvent_yes Yes solvent_no No q1->solvent_no No change_solvent Prepare sample in mobile phase or a weaker solvent. solvent_yes->change_solvent q2 Is the injection volume or concentration high? solvent_no->q2 end Peak Shape Improved change_solvent->end overload_yes Yes q2->overload_yes Yes overload_no No q2->overload_no No reduce_injection Reduce injection volume and/or dilute the sample. overload_yes->reduce_injection check_column Inspect column for voids or collapse. Consider replacing the column. overload_no->check_column reduce_injection->end check_column->end

Caption: Decision tree for troubleshooting peak fronting.

Guide 3: Troubleshooting Split Peaks

If you are observing split peaks for this compound, this guide will help you identify the cause.

G Troubleshooting Split Peaks for this compound start Split Peak Observed q1 Are all peaks in the chromatogram split? start->q1 all_split Yes q1->all_split Yes one_split No, only this compound q1->one_split No check_inlet Check for a blocked column frit or a void at the column inlet. all_split->check_inlet q2 Is there a mismatch between the sample solvent and mobile phase? one_split->q2 remedy_inlet Backflush the column or replace the frit. If a void is present, replace the column. check_inlet->remedy_inlet end Peak Shape Improved remedy_inlet->end mismatch_yes Yes q2->mismatch_yes Yes mismatch_no No q2->mismatch_no No adjust_solvent Prepare the sample in the mobile phase. mismatch_yes->adjust_solvent check_coelution Inject a diluted sample to check for co-eluting impurities. mismatch_no->check_coelution adjust_solvent->end check_coelution->end

Caption: Guide for identifying the cause of split peaks.

Experimental Protocols

A robust chromatographic method is essential for obtaining good peak shapes. Below is a generalized starting protocol for the analysis of this compound. Method optimization will be required based on the specific instrumentation and application.

Recommended Starting Method (HILIC)

Hydrophilic Interaction Chromatography (HILIC) is often suitable for polar compounds like organophosphates.[15][16]

  • Column: A HILIC column with a polar stationary phase (e.g., amide, diol, or bare silica).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • Sample Diluent: 90:10 Acetonitrile:Water. Note: It is critical in HILIC to inject the sample in a solvent that is as close as possible to the initial mobile phase conditions to avoid poor peak shape.[17]

  • Detection: Mass Spectrometry (MS) is typically used for deuterated compounds.

Key Considerations:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before the first injection and between runs. A minimum of 10 column volumes is recommended.[17]

  • System Passivation: For persistent peak tailing issues with phosphate compounds, consider passivating the HPLC system with a strong acid or using a biocompatible system with PEEK or MP35N components to minimize metal interactions.[6]

Quantitative Data Summary

The following table summarizes common chromatographic parameters and their potential impact on the peak shape of this compound.

ParameterRecommended Setting/RangePotential Impact on Peak Shape
Column Chemistry HILIC, Reversed-Phase C18 (with appropriate pairing agent)Secondary interactions with silanols on C18 can cause tailing. HILIC provides good retention for polar analytes.
Mobile Phase pH 2.5 - 7.0 (depending on column)Operating near the pKa of the analyte can cause tailing.[2]
Buffer Concentration 5 - 20 mMLow buffer concentration can lead to pH shifts and peak tailing.[18]
Injection Volume 1 - 5 µLHigh injection volumes can lead to peak fronting or broadening.[8][9]
Sample Concentration < 100 µg/mLHigh concentrations can cause mass overload, leading to peak fronting.[1][7]
Sample Solvent Match initial mobile phase compositionA stronger sample solvent will likely cause peak fronting or splitting.[1][9]
Column Temperature 25 - 45 °CHigher temperatures can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.

References

Improving recovery of "Triethyl-D15-phosphate" in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Triethyl-D15-phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our analytical method?

A1: this compound is a stable isotope-labeled (SIL) internal standard (IS). It is chemically almost identical to its non-labeled counterpart, triethyl phosphate, but has a different mass due to the replacement of hydrogen atoms with deuterium. The primary role of an IS is to compensate for variability and potential loss of the analyte during the entire analytical workflow, including sample preparation, injection, and analysis.[1] By comparing the response of the analyte to the response of the IS, a response ratio is calculated and used for quantification, which helps to improve the accuracy and precision of the results.[1]

Q2: What are the common causes of low recovery for this compound?

A2: Low recovery of your this compound internal standard can stem from several stages of your experimental workflow. The most common causes include issues with sample preparation (extraction and cleanup), matrix effects, and problems with the analytical instrumentation.[2] Inadequate extraction from the sample matrix is a primary cause of low recovery.[2]

Q3: How do matrix effects impact the recovery of this compound?

A3: Matrix effects occur when components in a complex biological sample interfere with the ionization of the internal standard in the mass spectrometer, leading to either ion suppression or enhancement.[1][2] Ion suppression is more common and results in a decreased signal, appearing as low recovery.[1] Ion enhancement, though less frequent, can artificially inflate the signal.[1] A stable isotope-labeled internal standard like this compound is the best tool to mitigate matrix effects because it has nearly identical physicochemical properties to the analyte and will be affected similarly by the matrix.[1]

Q4: When should I use Solid-Phase Extraction (SPE) versus Liquid-Liquid Extraction (LLE) for my samples?

A4: Both SPE and LLE are common sample preparation techniques for organophosphate analysis.[3] LLE is a versatile technique based on the differential solubility of compounds in two immiscible liquids, often an organic solvent and water.[4] SPE can provide cleaner extracts and reduce matrix effects, especially for complex matrices.[2] SPE is also more efficient than LLE, yields quantitative extractions that are easy to perform, is rapid, and can be automated, reducing solvent use and lab time.[5] The choice between SPE and LLE will depend on the complexity of your sample matrix, the desired level of cleanup, and throughput requirements.

Troubleshooting Guides

Low Recovery During Solid-Phase Extraction (SPE)

Low recovery of an internal standard during SPE can be attributed to several factors throughout the extraction process. A systematic approach is essential to identify and resolve the issue.[1]

Potential Causes and Solutions:

Potential Cause Description Recommended Solution(s)
Improper Sorbent Conditioning/Equilibration The sorbent bed may not be properly wetted or equilibrated, leading to inconsistent interactions with the internal standard.[1]Ensure the column is conditioned with an appropriate solvent (e.g., methanol) followed by an equilibration step with the sample loading solvent.
Inappropriate Sorbent Selection The chosen sorbent may not have the correct retention mechanism for this compound.Review the chemical properties of this compound and select a sorbent with a suitable stationary phase (e.g., C18 for reversed-phase).
Sample Overload Exceeding the capacity of the SPE cartridge can lead to breakthrough of the internal standard during sample loading.Reduce the sample volume or use a larger SPE cartridge.
Analyte Breakthrough The internal standard may not be retained on the sorbent and is lost in the flow-through or wash steps.Analyze the flow-through and wash fractions to confirm breakthrough. If present, re-evaluate the sorbent and loading/wash conditions.
Incomplete Elution The elution solvent may not be strong enough to completely desorb the internal standard from the sorbent.Increase the volume or the elution strength of the solvent. A second elution step can also improve recovery.[2]

Below is a logical workflow for troubleshooting poor internal standard recovery in SPE:

G start Low IS Recovery in SPE check_fractions Analyze Flow-through, Wash, and Eluate Fractions start->check_fractions is_in_flowthrough IS in Flow-through/Wash? check_fractions->is_in_flowthrough is_in_eluate IS in Eluate? is_in_flowthrough->is_in_eluate No troubleshoot_retention Troubleshoot Retention: - Check sorbent type - Re-evaluate conditioning/ equilibration - Optimize loading conditions is_in_flowthrough->troubleshoot_retention Yes troubleshoot_elution Troubleshoot Elution: - Increase elution solvent volume - Increase elution solvent strength - Perform a second elution is_in_eluate->troubleshoot_elution No review_protocol Review Entire SPE Protocol is_in_eluate->review_protocol Yes (but low) troubleshoot_retention->review_protocol troubleshoot_elution->review_protocol

Troubleshooting workflow for low SPE recovery.
Low Recovery During Liquid-Liquid Extraction (LLE)

Low recovery in LLE often points to issues with solvent choice, phase separation, or the number of extractions performed.

Potential Causes and Solutions:

Potential Cause Description Recommended Solution(s)
Inappropriate Solvent Polarity The polarity of the extraction solvent is not suitable for this compound and the sample matrix.[2]Experiment with different solvent polarities. For example, in high-fat samples, a less polar solvent may be more effective.[2]
Incomplete Phase Separation Contamination of the organic layer with the aqueous phase can lead to the loss of the internal standard.[2]Ensure complete separation of the organic and aqueous layers. Centrifugation can help achieve a clean separation.[2]
Insufficient Number of Extractions A single extraction may not be enough to achieve complete recovery.Performing a second extraction of the aqueous phase can significantly improve recovery rates.[2]
pH of Aqueous Phase The pH of the aqueous phase can influence the partitioning of the analyte if it is ionizable.Adjust the pH of the aqueous sample to ensure the analyte is in its neutral form for optimal extraction into the organic phase.

The following diagram illustrates the decision-making process for optimizing an LLE protocol:

G start Low IS Recovery in LLE check_solvent Is Solvent Polarity Optimized? start->check_solvent optimize_solvent Test Different Extraction Solvents check_solvent->optimize_solvent No check_phases Complete Phase Separation? check_solvent->check_phases Yes optimize_solvent->check_phases improve_separation Improve Phase Separation: - Increase centrifugation time/speed - Allow more time for separation check_phases->improve_separation No check_extractions Perform a Second Extraction and Analyze check_phases->check_extractions Yes improve_separation->check_extractions review_protocol Review and Finalize Optimized LLE Protocol check_extractions->review_protocol

Decision tree for optimizing LLE recovery.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol is a general guideline and may require optimization for specific matrices.

  • Sample Pre-treatment:

    • Thaw the sample (e.g., plasma, urine) to room temperature.

    • Vortex the sample to ensure homogeneity.

    • Spike the sample with a known concentration of this compound internal standard solution.

    • If necessary, dilute the sample with an appropriate buffer to reduce matrix viscosity.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.

  • Elution:

    • Elute the this compound and analyte with 5 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound

This protocol provides a general framework for LLE and should be optimized for your specific application.

  • Sample Preparation:

    • Pipette a known volume of the sample (e.g., 1 mL of serum) into a clean glass tube.

    • Add the this compound internal standard.

    • Add a buffer if pH adjustment is necessary.

  • Extraction:

    • Add 5 mL of a suitable organic solvent (e.g., ethyl acetate).

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the mixture at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Second Extraction (Optional but Recommended):

    • Add another 5 mL of the organic solvent to the remaining aqueous layer.

    • Repeat the vortexing and centrifugation steps.

    • Combine the second organic extract with the first.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

Data Presentation

The following table summarizes typical recovery data for organophosphates in different matrices using various extraction methods. Note that these are representative values and actual recoveries may vary.

Analyte Matrix Extraction Method Average Recovery (%) Relative Standard Deviation (%)
OrganophosphatesAnimal-derived foodsModified QuEChERS71.9 - 110.50.2 - 12.5
OrganophosphatesBovine MuscleSPE59 - 1091 - 10
OrganophosphatesWaterSPE70 - 135< 10
Carbamates & OPsLettuce & StrawberryQuEChERS> 80Not Specified
Dialkyl PhosphatesHairBasic Extraction72 - 152Not Specified

References

"Triethyl-D15-phosphate" stability during sample preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Triethyl-D15-phosphate during sample preparation and storage. The information is presented in a question-and-answer format to address common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is the deuterated form of Triethyl phosphate (TEP). While specific stability data for the D15 variant is limited, the stability of TEP provides a strong indication of what to expect. TEP is considered stable under normal laboratory conditions.[1][2][3][4] It is a colorless, high-boiling liquid that is miscible with water and soluble in most organic solvents.[1][5] At room temperature, it is quite stable, even when mixed with water.[1][5] However, stability can be compromised by high temperatures, strong bases, and strong oxidizing agents.[1][2]

Q2: What are the recommended storage conditions for this compound?

To ensure maximum stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][6][7] It is recommended to store it below +30°C.[1] Avoid exposure to heat, open flames, and other potential ignition sources as it is combustible at high temperatures.[1]

Q3: Can this compound degrade during sample preparation?

Yes, degradation can occur under certain conditions. Exposure to elevated temperatures can lead to hydrolysis, especially in aqueous solutions.[1][5] Contact with strong bases or strong oxidizing agents should be avoided as they can react with the compound.[1][2] Thermal decomposition can also occur at very high temperatures, leading to the release of irritating gases and vapors, including carbon oxides and phosphorus oxides.[2][6]

Q4: Are there any known degradation pathways for Triethyl phosphate?

Studies on the photodegradation of Triethyl phosphate (TEP) on anatase TiO2 nanoparticles have shown that it can be oxidized.[8] The degradation can proceed through parallel pathways, including the formation of intermediate aldehydes and carboxylates, eventually leading to complete oxidation to carbon dioxide and water.[8]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low recovery of this compound in analytical samples. Sample Preparation: Degradation due to high temperature, presence of strong bases or oxidizers.Maintain neutral pH and avoid high temperatures during extraction and concentration steps. Ensure all reagents are free from strong oxidizing or basic contaminants.
Storage: Improper storage of stock solutions or prepared samples.Store stock solutions and prepared samples at recommended cool temperatures, protected from light, in tightly sealed containers.
Inconsistent results between replicate samples. Incomplete Solubilization: The compound may not be fully dissolved in the sample matrix.Ensure complete dissolution by vortexing or sonicating the sample after adding the internal standard. Verify solubility in the specific solvent used.
Adsorption: The compound may adsorb to container surfaces.Use silanized glassware or polypropylene tubes to minimize adsorption.
Appearance of unexpected peaks in chromatograms. Degradation Products: Peaks may correspond to hydrolysis or oxidation products.Review the sample preparation workflow for potential causes of degradation as listed above. Prepare a fresh sample under controlled conditions to compare.

Physicochemical Properties of Triethyl phosphate (TEP)

PropertyValueReference
Molecular Formula(C2H5O)3PO[9]
Molecular Weight182.16 g/mol -
Boiling Point215 °C / 419 °F[3][6][7]
Melting Point-56 °C / -68.8 °F[6]
Flash Point111 °C / 231.8 °F[4][6]
Autoignition Temperature480 °C / 896 °F[6]
Density1.070 g/cm³[6]
Water SolubilitySoluble[6]

Experimental Protocols

Protocol 1: Sample Preparation for Analysis of TEP in Water and Urine using this compound as an Internal Standard

This protocol is adapted from a study that utilized this compound as an internal standard for the quantification of TEP.[10]

Materials:

  • Water or urine sample

  • This compound (TEP-d15) internal standard (IS) solution (e.g., 1 mg/L)

  • Acetonitrile (ACN)

  • Solid Phase Extraction (SPE) cartridges (e.g., ENVI-18)

  • UPLC-MS/MS system

Procedure:

  • To a known volume of water or urine sample (e.g., up to 500 mL for water), add a precise amount of TEP-d15 internal standard solution (e.g., 10 µL of 1 mg/L solution).[10]

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the target analytes and the internal standard with a suitable solvent, such as acetonitrile. A volume of 3 mL of ACN has been shown to be sufficient for complete elution.[10]

  • The eluate is then diluted to a final volume (e.g., 1 mL) with an appropriate solvent mixture (e.g., water/ACN 60/40) for UPLC-MS/MS analysis.[10]

Visualizations

Sample_Preparation_Workflow cluster_sample_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Sample Aqueous or Biological Sample Spiking Spike with This compound (IS) Sample->Spiking Add Internal Standard SPE Solid Phase Extraction (SPE) Spiking->SPE Load Sample Elution Elution with Acetonitrile SPE->Elution Elute Analytes Dilution Dilution for Analysis Elution->Dilution Prepare for Injection Analysis UPLC-MS/MS Analysis Dilution->Analysis Inject Sample

Caption: General workflow for sample preparation using this compound as an internal standard.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Elevated Temp.) cluster_oxidation Oxidation (e.g., Photocatalysis) cluster_final_products Complete Oxidation TEP Triethyl phosphate DEP Diethyl phosphate TEP->DEP Loss of ethyl group EtOH Ethanol TEP->EtOH Release Aldehyde Aldehyde Intermediates TEP->Aldehyde Oxidative attack on ethyl group Carboxylate Carboxylate Intermediates Aldehyde->Carboxylate Further Oxidation CO2 Carbon Dioxide Carboxylate->CO2 H2O Water Carboxylate->H2O

Caption: Potential degradation pathways for Triethyl phosphate under hydrolytic and oxidative conditions.

References

Overcoming ion suppression with "Triethyl-D15-phosphate" in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in their Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. A key strategy discussed is the use of stable isotope-labeled internal standards, such as "Triethyl-d15-phosphate," to compensate for matrix effects.

Troubleshooting Guides

This section offers solutions to common problems encountered during LC-MS experiments that may be related to ion suppression.

Problem: My analyte signal is significantly lower in matrix samples compared to neat solutions, leading to poor sensitivity.

Possible Cause: This is a classic sign of ion suppression, where components in your sample matrix are interfering with the ionization of your analyte in the mass spectrometer's source.[1][2][3]

Solutions:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1][3]

    • Solid-Phase Extraction (SPE): This is often the most effective technique for removing a broad range of interferences. It can be optimized to selectively isolate the analyte of interest while washing away matrix components like phospholipids and salts.[1][4]

    • Liquid-Liquid Extraction (LLE): This technique can also be effective in cleaning up samples by partitioning the analyte into a solvent immiscible with the sample matrix.[1]

    • Protein Precipitation: While a simpler method, it is generally less effective at removing interfering matrix components other than proteins and may still result in significant ion suppression.[2][3]

  • Optimize Chromatographic Separation:

    • Modify the Gradient: Adjusting the mobile phase gradient can change the elution profile and separate the analyte from the interfering region.[4][5]

    • Change the Stationary Phase: Using a column with a different chemistry (e.g., C18 to a phenyl-hexyl) can alter selectivity and improve separation.[4]

    • Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.[2]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS) like this compound: A SIL-IS is the gold standard for compensating for ion suppression.[4][6] Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[2][4]

  • Dilute the Sample: A simple approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components.[2][4][5] This is only feasible if the analyte concentration is high enough to remain detectable after dilution.

Problem: I am observing inconsistent and irreproducible results for my quality control (QC) samples.

Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.[4]

Solutions:

  • Implement a Robust Sample Preparation Method: As mentioned previously, a thorough sample cleanup using SPE or LLE will minimize the variability in matrix effects.[4]

  • Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[1][2][5]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound for the analysis of triethyl phosphate, is highly effective in correcting for variability in ion suppression between different samples.[4][6]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][2][4] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of an assay.[2][4]

Q2: What are the common causes of ion suppression?

A2: Ion suppression is primarily caused by endogenous and exogenous components in the sample matrix that compete with the analyte for ionization in the MS source. Common culprits include:

  • Salts and Buffers: Non-volatile salts can build up in the ion source and interfere with the ionization process.[7]

  • Phospholipids: Abundant in biological samples like plasma, these can co-elute with analytes and cause significant suppression.

  • Detergents and Polymers: Often introduced during sample preparation.[3][7]

  • Highly abundant compounds in the sample matrix.[2]

Q3: How can I determine if ion suppression is affecting my analysis?

A3: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of your analyte solution into the MS source while injecting a blank matrix extract onto the LC column. Any significant drop in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression.[4]

Q4: What is the role of a compound like "this compound" in overcoming ion suppression?

A4: "this compound" is a deuterated form of triethyl phosphate, making it a stable isotope-labeled internal standard (SIL-IS). It is not used to eliminate ion suppression but to compensate for it. Because a SIL-IS is chemically and physically almost identical to the analyte (in this case, triethyl phosphate), it co-elutes and experiences the same degree of ion suppression.[2] By measuring the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved even in the presence of variable ion suppression.[4][6] It is crucial to note that an excessively high concentration of the SIL-IS can itself cause ion suppression.[2]

Q5: What is the difference between ion suppression and ion enhancement?

A5: While ion suppression leads to a decrease in signal intensity, ion enhancement is the opposite effect, where co-eluting matrix components increase the ionization efficiency of the analyte, resulting in a higher signal.[1][4] Both are types of matrix effects and can compromise the accuracy of quantitative analysis.

Q6: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression?

A6: ESI is generally more susceptible to ion suppression than APCI due to its ionization mechanism, which relies on the formation of charged droplets and solvent evaporation.[2][3] APCI, which uses a corona discharge to ionize analytes in the gas phase, is less affected by non-volatile matrix components.[2]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Reducing Ion Suppression

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect (% Suppression)Reproducibility (%RSD)
Protein Precipitation HighHigh (can be >50%)Poor to Moderate
Liquid-Liquid Extraction (LLE) Moderate to HighModerateGood
Solid-Phase Extraction (SPE) HighLow to ModerateExcellent

This table provides a generalized comparison. Actual values will vary depending on the analyte, matrix, and specific protocol.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This protocol outlines the steps to identify regions of ion suppression in your chromatogram.[4]

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-union

  • Analyte standard solution (at a concentration that gives a stable signal)

  • Blank matrix extract (prepared using your current sample preparation method)

  • Mobile phase

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of the tee-union.

    • Connect the syringe pump outlet to the other inlet of the tee-union.

    • Connect the outlet of the tee-union to the MS ion source.

  • Analyte Infusion:

    • Fill the syringe with the analyte standard solution.

    • Set the syringe pump to a low flow rate (e.g., 10-20 µL/min).

    • Begin infusing the analyte solution into the MS and acquire data in MRM or SIM mode for your analyte. You should observe a stable baseline signal.

  • Matrix Injection:

    • Inject a blank matrix extract onto the LC column and start the chromatographic run.

  • Data Analysis:

    • Monitor the infused analyte signal throughout the run.

    • Any significant drop in the baseline signal indicates a region of ion suppression. The retention time of the dip corresponds to the elution of interfering components from the matrix.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Sample Cleanup

This protocol provides a general workflow for using a reversed-phase SPE cartridge to clean up plasma samples.[4]

Materials:

  • Reversed-phase SPE cartridges (e.g., C18)

  • SPE vacuum manifold

  • Plasma sample

  • Internal standard solution (e.g., this compound)

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw the plasma sample.

    • Spike the sample with the internal standard solution.

    • Acidify the sample (e.g., with formic acid) to ensure the analyte is in a retentive form.

  • Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Pass 1-2 mL of methanol through each cartridge.

  • Cartridge Equilibration:

    • Pass 1-2 mL of water through each cartridge. Do not let the cartridge dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.

    • Apply vacuum to dry the cartridge completely.

  • Elution:

    • Place collection tubes in the manifold.

    • Add 1-2 mL of the elution solvent to the cartridge to elute the analyte and internal standard.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.

Visualizations

IonSuppressionTroubleshooting start Low Signal or Poor Reproducibility? check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_present Ion Suppression Detected? check_suppression->suppression_present no_suppression No Significant Suppression. Investigate Other Issues: - Instrument Performance - Analyte Stability - Sample Preparation Recovery suppression_present->no_suppression No optimize_chromatography Optimize Chromatography: - Modify Gradient - Change Column - Adjust Flow Rate suppression_present->optimize_chromatography Yes improve_sample_prep Improve Sample Preparation: - Use SPE or LLE - Optimize Existing Method optimize_chromatography->improve_sample_prep use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., this compound) improve_sample_prep->use_sil_is re_evaluate Re-evaluate Performance use_sil_is->re_evaluate

Caption: A decision tree for troubleshooting ion suppression in LC-MS.

MatrixEffectWorkflow start Prepare Three Sets of Samples set_a Set A: Analyte in Mobile Phase start->set_a set_b Set B: Blank Matrix Extract Spiked with Analyte Post-Extraction start->set_b set_c Set C: Matrix Spiked with Analyte Before Extraction start->set_c analyze Analyze All Sets by LC-MS set_a->analyze set_b->analyze set_c->analyze calculate Calculate Ratios of Peak Areas analyze->calculate matrix_effect Matrix Effect = (B / A) * 100% calculate->matrix_effect recovery Recovery = (C / B) * 100% calculate->recovery process_efficiency Process Efficiency = (C / A) * 100% calculate->process_efficiency

Caption: Workflow for evaluating matrix effects and recovery.

ESIMechanism cluster_source Electrospray Ionization (ESI) Source capillary {LC Eluent Enters Capillary | { Analyte (A) |  Matrix (M)}} droplet_formation Charged Droplets Form A M Solvent capillary->droplet_formation High Voltage solvent_evaporation Solvent Evaporates, Droplets Shrink A M droplet_formation->solvent_evaporation Drying Gas competition Competition for Charge and Surface Area Analyte Ionization is Suppressed by Matrix solvent_evaporation->competition gas_phase_ions Reduced Gas Phase Analyte Ions [A+H]+ competition->gas_phase_ions ms_inlet To Mass Analyzer gas_phase_ions->ms_inlet

Caption: Mechanism of ion suppression in the ESI source.

References

"Triethyl-D15-phosphate" purity and potential interferences

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity and potential interferences of Triethyl-D15-phosphate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Commercially available this compound is generally supplied with high chemical and isotopic purity. The chemical purity is typically around 98%, while the isotopic purity (atom % D) is often 99% or higher.[1][2][3] It is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity data.

Q2: What are the common impurities that can be present in this compound?

A2: Potential impurities in this compound can arise from the synthesis process or degradation. These may include:

  • Unlabeled Triethyl phosphate: The non-deuterated analog is a common impurity that can affect the accuracy of quantitative analysis.[4]

  • Partially deuterated Triethyl phosphate: Species with less than 15 deuterium atoms may be present.

  • Synthesis byproducts: Depending on the synthesis route, byproducts such as ammonium chloride or residual catalysts may be present.[5][6] One common synthesis method involves the reaction of phosphorus trichloride and deuterated ethanol.[5] Another route uses diethyl ether and phosphorus pentoxide.[7]

  • Hydrolysis products: Exposure to moisture can lead to the hydrolysis of this compound.[8]

Q3: How can interferences affect my analytical results when using this compound as an internal standard?

A3: Interferences can lead to inaccurate quantification. Key potential interferences include:

  • Isotopic overlap from the analyte: Naturally occurring isotopes of the unlabeled analyte can potentially contribute to the signal of the deuterated internal standard, particularly with lightly deuterated standards.[3][9][10] While this compound is heavily labeled, this should be considered in high-sensitivity assays.

  • In-source de-deuteration: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the deuterated standard can lose deuterium atoms in the ion source, creating fragment ions that may interfere with the quantification of the analyte or other labeled compounds.[11]

  • Presence of unlabeled impurity: A significant amount of unlabeled Triethyl phosphate in the deuterated standard can lead to an overestimation of the analyte concentration.[4][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inaccurate or Inconsistent Quantitative Results 1. Presence of unlabeled analyte as an impurity in the standard.[4]2. H/D exchange altering the mass-to-charge ratio.[4]3. Interference from naturally occurring isotopes of the analyte.[9][10]1. Check the Certificate of Analysis for the percentage of unlabeled impurity. If significant, it may interfere with the quantification of low-level samples.2. Assess the isotopic purity of the standard using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9] Avoid acidic or basic conditions which can catalyze H/D exchange.[4]3. Use a high-resolution mass spectrometer to resolve the analyte and internal standard signals. Analyze a high concentration solution of the unlabeled analyte to check for any signal in the MRM transition of the internal standard.[3][9][11]
Poor Peak Shape or Tailing in Chromatography 1. Degradation of the standard.2. Incompatibility with the chromatographic column or mobile phase.1. Verify the expiration date and storage conditions. Prepare a fresh dilution from the stock solution.2. Review the analytical method parameters and ensure compatibility.
Unexpected Peaks in Mass Spectrum 1. In-source fragmentation or de-deuteration.[11]2. Presence of impurities from synthesis or degradation.1. Optimize the ionization conditions in the mass spectrometer to minimize fragmentation.2. Analyze the standard by a high-resolution technique like GC-HRTOF-MS to identify the elemental composition of the unknown peaks.[11]

Purity and Supplier Data

The following table summarizes the typical purity specifications for this compound from various suppliers. Users should always refer to the lot-specific Certificate of Analysis for precise data.

Supplier Chemical Purity Isotopic Purity (atom % D) CAS Number
Sigma-Aldrich (Aldrich)98% (CP)99%135942-11-9
Cambridge Isotope Laboratories98%Not Specified135942-11-9
LGC Standardsmin 98%99%135942-11-9

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer capable of resolving isotopic peaks.

  • Analysis: Infuse the solution directly into the mass spectrometer.

  • Data Acquisition: Acquire a high-resolution mass spectrum in the relevant m/z range.

  • Data Analysis: Determine the relative intensities of the isotopic peaks (M, M+1, M+2, etc.) to calculate the percentage of each isotopic species and confirm the isotopic enrichment.[9]

Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute the this compound standard in an appropriate solvent (e.g., isooctane).

  • GC Conditions:

    • Column: Use a suitable capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM). In SIM mode for unlabeled triethyl phosphate, monitor m/z 155 for quantification and m/z 99, 109, and 127 as confirmation ions.[12]

  • Data Analysis: Integrate the peak corresponding to this compound to determine its purity and identify any potential impurities.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation prep Prepare Dilute Solution of this compound hrms HRMS Analysis (Isotopic Purity) prep->hrms gcms GC-MS Analysis (Chemical Purity) prep->gcms data_hrms Assess Isotopic Enrichment hrms->data_hrms data_gcms Identify Impurities & Quantify Purity gcms->data_gcms

Caption: Experimental workflow for purity assessment.

interference_pathway cluster_source Potential Interference Sources cluster_result Impact on Analysis unlabeled Unlabeled Analyte (Natural Isotopes) inaccurate_quant Inaccurate Quantification unlabeled->inaccurate_quant Signal Overlap dedeuteration In-Source De-deuteration of D15-Standard dedeuteration->inaccurate_quant Fragment Interference impurity Unlabeled Impurity in D15-Standard impurity->inaccurate_quant Overestimation of Analyte

Caption: Signaling pathway of potential interferences.

troubleshooting_logic start Inaccurate Results? check_coa Review Certificate of Analysis (Unlabeled Impurity) start->check_coa Yes run_hrms Perform HRMS/NMR (Check Isotopic Purity) check_coa->run_hrms check_overlap Analyze High Concentration Unlabeled Standard run_hrms->check_overlap resolve Problem Identified check_overlap->resolve

References

Technical Support Center: Optimizing Injection Volume for Triethyl-d15-phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Triethyl-d15-phosphate as an internal standard in their analytical experiments. The following information is designed to help you optimize your injection volume for robust and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing the injection volume for this compound important?

A1: Optimizing the injection volume is critical for ensuring that the detector response remains within its linear range, which is essential for accurate quantification.[1] Injecting too little volume may result in a poor signal-to-noise ratio, while injecting too much can lead to column overloading, peak broadening, and detector saturation.[1][2]

Q2: Should I use the same injection volume for all my samples and standards?

A2: Yes, it is a fundamental principle of good chromatography to maintain a consistent injection volume for all samples, calibration standards, and quality controls within an analytical run.[3] This minimizes variability and ensures that the ratio of the analyte to the internal standard (this compound) is not affected by inconsistencies in injection precision.[3]

Q3: What are the signs of an inappropriate injection volume?

A3: Signs of a suboptimal injection volume include:

  • Poor peak shape: This can manifest as fronting, tailing, or broadened peaks.[2]

  • Non-linear detector response: If you observe that doubling the injection volume does not result in a doubling of the peak area, your detector may be saturated.

  • Retention time shifts: Inconsistent retention times can sometimes be attributed to variations in injection volume or column overload.[2]

  • Poor reproducibility: High variability in peak areas across replicate injections can indicate an issue with the injection volume.

Q4: My signal for this compound is saturating the detector at the desired injection volume for my analyte. What should I do?

A4: If the internal standard signal is too high and causing detector saturation, you have a few options:

  • Reduce the concentration of the this compound spiking solution. This is often the preferred method as it allows you to maintain the optimal injection volume for your analyte of interest.

  • Reduce the injection volume. While not ideal to vary injection volumes, if you must, ensure that you are using a stable isotope-labeled internal standard like this compound to compensate for the volumetric difference.[4] Be aware that this may compromise the signal for your analyte.

  • Dilute the final sample. This will reduce the concentration of both the analyte and the internal standard, potentially bringing the internal standard signal back into the linear range of the detector.[4]

Q5: Can the solvent used to dissolve my sample and this compound affect the optimal injection volume?

A5: Absolutely. The sample solvent's composition and strength relative to the mobile phase can significantly impact peak shape, especially at larger injection volumes.[5] It is recommended to use a sample solvent that is as weak as or weaker than the initial mobile phase to avoid peak distortion.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Fronting, Tailing, Broadening) - Injection volume is too large, causing column overload.- Sample solvent is stronger than the mobile phase.- Contamination of the column or guard column.- Systematically reduce the injection volume.- Prepare samples in a solvent that is weaker than or matches the initial mobile phase.- Clean or replace the guard column and/or analytical column.
Non-Linear Response / Detector Saturation - The concentration of this compound is too high.- The injection volume is too large for the concentration.- Lower the concentration of the this compound working solution.- Reduce the injection volume.- Dilute the sample prior to injection.[4]
Inconsistent Peak Areas - Poor precision of the autosampler at the set injection volume.- Air bubbles in the sample or syringe.- Ensure the injection volume is within the autosampler's specified optimal range.- Degas solvents and ensure proper sample preparation to eliminate air bubbles.
Retention Time Shifts - Column overload due to excessive injection volume.- Changes in mobile phase composition or flow rate.- Reduce the injection volume.- Verify the mobile phase composition and ensure the pump is delivering a consistent flow rate.

Experimental Protocols

Protocol 1: Determining the Optimal Injection Volume for this compound

Objective: To determine the injection volume that provides a robust signal for this compound without causing peak distortion or detector saturation.

Methodology:

  • Prepare a Working Solution: Prepare a solution of this compound in a solvent compatible with your mobile phase at a concentration typical for your analytical method.

  • Injection Series: Perform a series of injections with increasing volumes (e.g., 1 µL, 2 µL, 5 µL, 10 µL, 15 µL, 20 µL).

  • Data Analysis: For each injection, record the peak area, peak height, peak width, and tailing factor.

  • Evaluation:

    • Plot the peak area versus the injection volume. The relationship should be linear. The point at which the plot deviates from linearity indicates the onset of detector saturation.

    • Examine the peak shape at each injection volume. The optimal volume will be the highest volume that maintains a symmetrical peak shape with acceptable tailing.

Expected Data:

Injection Volume (µL)Peak AreaPeak HeightPeak Width (at half height)Tailing Factor
1150,00075,0000.101.1
2305,000152,0000.101.1
5760,000380,0000.111.2
101,510,000755,0000.121.3
151,950,000850,0000.151.6
202,100,000860,0000.181.9

Note: The above data is illustrative. The optimal injection volume will be specific to your instrument and method conditions.

Visualizations

Injection_Volume_Optimization_Workflow start Start: Prepare this compound Solution inject_series Inject a Series of Increasing Volumes (e.g., 1, 2, 5, 10, 15, 20 µL) start->inject_series analyze_data Analyze Peak Area, Peak Shape, and Tailing Factor inject_series->analyze_data linearity_check Is the Peak Area vs. Volume Plot Linear? analyze_data->linearity_check peak_shape_check Is the Peak Shape Acceptable? linearity_check->peak_shape_check Yes reduce_volume Reduce Injection Volume to a Lower Level in the Linear Range linearity_check->reduce_volume No optimal_volume Select Highest Volume with Linear Response and Good Peak Shape peak_shape_check->optimal_volume Yes peak_shape_check->reduce_volume No reduce_volume->inject_series

Caption: Workflow for determining the optimal injection volume.

Troubleshooting_Logic start Problem: Inaccurate Quantification check_peak_shape Examine Peak Shape of This compound start->check_peak_shape good_shape Peak Shape is Symmetrical check_peak_shape->good_shape Good bad_shape Peak is Broad, Tailing, or Fronting check_peak_shape->bad_shape Bad check_linearity Check Linearity of Response good_shape->check_linearity reduce_volume Solution: Reduce Injection Volume bad_shape->reduce_volume check_solvent Solution: Check Sample Solvent (Should be weaker than mobile phase) bad_shape->check_solvent linear Response is Linear check_linearity->linear Linear not_linear Response is Non-Linear (Saturated) check_linearity->not_linear Not Linear investigate_other Investigate Other Method Parameters (e.g., mobile phase, column) linear->investigate_other reduce_concentration Solution: Reduce Concentration of This compound Solution not_linear->reduce_concentration

Caption: Troubleshooting logic for injection-related issues.

References

Troubleshooting "Triethyl-D15-phosphate" signal variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Triethyl-D15-phosphate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve signal variability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterated form of Triethyl phosphate, where 15 hydrogen atoms have been replaced by deuterium.[1][2][3] Its primary application in a research context is as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS/MS).[4][5][6] Using a deuterated internal standard helps to correct for variability during sample preparation, chromatography, and ionization.[4][5][7][8]

Q2: Why am I observing a drifting or inconsistent signal for this compound?

A2: Signal drift or inconsistency for a deuterated internal standard like this compound can stem from several factors. One common cause is deuterium exchange, where deuterium atoms on the standard swap with hydrogen atoms from the solvent.[4][5] This is more likely if the mobile phase or sample diluent has a pH that facilitates this exchange.[4] Other potential causes include instrument instability, such as fluctuations in the ion source or detector, and carryover from previous injections.[4][6]

Q3: Can the phosphate group in this compound cause analytical problems?

A3: Yes, the phosphate group can present challenges. Phosphate-containing compounds are known to interact with metal surfaces in the liquid chromatography system, such as stainless steel tubing and frits. This interaction can lead to poor peak shape, specifically peak tailing.[9] While this compound is not a phosphate buffer, which is known to be non-volatile and cause ion suppression, the phosphate moiety itself can still contribute to analytical variability.[10][11]

Q4: What is the "isotope effect" and how can it affect my results?

A4: The "isotope effect" refers to the slight difference in retention time between a deuterated internal standard and its non-deuterated analyte.[4] This can be problematic if the two compounds do not co-elute perfectly, as they may be affected differently by matrix components, leading to inadequate correction for ion suppression or enhancement.[4][7]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to this compound signal variability.

Issue 1: Inconsistent or Drifting Internal Standard Signal

Symptoms:

  • The peak area of this compound is not consistent across a run.

  • A gradual increase or decrease in signal intensity is observed over time.

Potential Cause Troubleshooting Steps
Deuterium Exchange 1. Evaluate Solvent Stability: Incubate the internal standard in your sample diluent and mobile phase for a time equivalent to your analytical run and re-inject to check for any changes in isotopic distribution.[4] 2. Adjust pH: If deuterium exchange is suspected, consider adjusting the pH of your mobile phase to be more neutral, if compatible with your chromatography.
Instrument Instability 1. System Suitability: Inject a standard solution multiple times at the beginning of your run to confirm system stability. 2. Monitor System Pressure: Fluctuations in system pressure can indicate pump or leak issues.
Carryover 1. Improve Wash Steps: Use a stronger wash solvent in the autosampler and increase the wash time between injections.[4] 2. Blank Injections: Inject a blank solvent after a high concentration sample to check for residual signal.
Issue 2: Poor Peak Shape (Tailing)

Symptoms:

  • The chromatographic peak for this compound is asymmetrical, with a pronounced tail.

Potential Cause Troubleshooting Steps
Interaction with Metal Surfaces 1. System Passivation: Inject a high-concentration standard several times to saturate active sites in the LC system.[4] 2. Use of Bio-inert LC Systems: If available, use an LC system with PEEK or other inert tubing and components to minimize metal interactions. 3. Mobile Phase Additives: Consider adding a small amount of a chelating agent like EDTA to the mobile phase, if it does not interfere with your analysis.
Column Overload 1. Reduce Injection Volume/Concentration: Inject a lower amount of the internal standard to see if peak shape improves.
Issue 3: Inaccurate Quantification

Symptoms:

  • The calculated concentrations of your analyte are biased or not reproducible.

  • The analyte/internal standard peak area ratio is inconsistent.[5]

Potential Cause Troubleshooting Steps
Isotopic Contribution/Purity of Standard 1. Assess Purity: Inject a high concentration of the this compound solution without the analyte to check for any signal at the analyte's mass transition.[4] 2. Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic and chemical purity of the standard.[4]
Chromatographic Separation (Isotope Effect) 1. Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure they elute at the same time.[4] 2. Optimize Chromatography: Adjust the mobile phase composition or gradient to achieve better co-elution.[4]
In-source Fragmentation 1. Optimize MS Conditions: Adjust source parameters like collision energy and cone voltage to minimize the loss of deuterium from the internal standard in the ion source.[4]
Differential Matrix Effects 1. Matrix Effect Evaluation: Prepare samples by spiking the analyte and internal standard into an extracted blank matrix and compare the response to a neat solution.[5]

Experimental Protocols

Protocol 1: Assessing Deuterium Exchange

Objective: To determine if deuterium atoms on this compound are exchanging with hydrogen from the solvent under experimental conditions.

Methodology:

  • Prepare Solutions:

    • Solution A: A solution of this compound at the working concentration in the initial mobile phase.

    • Solution B: A solution of this compound at the working concentration in the sample diluent.

  • Incubation:

    • Divide each solution into two aliquots.

    • Analyze one aliquot of each solution immediately (T=0).

    • Incubate the second aliquot of each solution at the temperature and for the duration of a typical sample run.

  • Analysis:

    • Analyze the incubated aliquots by LC-MS/MS.

    • Monitor for any increase in the signal of the unlabeled Triethyl phosphate (M+0) or changes in the isotopic ratio of the this compound.

  • Interpretation:

    • A significant increase in the M+0 signal or a change in the isotopic pattern over time indicates that deuterium exchange is occurring.

Visualizations

Experimental_Workflow General Experimental Workflow for using this compound cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Sample Extraction (e.g., SPE, LLE) Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate LC LC Separation Evaporate->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification Calculate->Quantify

Caption: General experimental workflow using an internal standard.

Troubleshooting_Signal_Variability Troubleshooting Decision Tree for Signal Variability Start Inconsistent Signal for this compound CheckPeakShape Is Peak Shape Poor (Tailing)? Start->CheckPeakShape CheckConsistency Is Signal Inconsistent Across the Run? CheckPeakShape->CheckConsistency No MetalInteraction Potential Metal Interaction CheckPeakShape->MetalInteraction Yes CheckQuantification Is Quantification Inaccurate? CheckConsistency->CheckQuantification No Drift Potential Drift or Carryover CheckConsistency->Drift Yes Purity Potential Purity Issue CheckQuantification->Purity Yes Passivate Action: Passivate System or Use Inert LC MetalInteraction->Passivate CheckSystem Action: Check System Stability, Improve Wash Steps Drift->CheckSystem DeuteriumExchange Potential Deuterium Exchange Drift->DeuteriumExchange Also Consider CheckSolvent Action: Evaluate Solvent Stability, Adjust pH DeuteriumExchange->CheckSolvent CheckPurity Action: Assess Purity of IS, Check CoA Purity->CheckPurity Coelution Potential Co-elution Issue Purity->Coelution Also Consider OptimizeChroma Action: Optimize Chromatography Coelution->OptimizeChroma

Caption: A decision tree for troubleshooting signal variability.

References

Calibration curve issues with "Triethyl-D15-phosphate"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Triethyl-D15-phosphate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during quantitative analysis using this internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a deuterated internal standard like this compound?

Deuterated internal standards are considered the gold standard in quantitative LC-MS/MS analysis. Because they are chemically almost identical to the analyte (Triethyl phosphate), they exhibit similar behavior during sample preparation, chromatography, and ionization.[1][2] This allows them to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise results.[1][2]

Q2: What are the ideal purity requirements for this compound?

For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity. The generally accepted requirements are:

  • Chemical Purity: >99%[1][2]

  • Isotopic Enrichment: ≥98%[1][2]

High purity ensures that the internal standard behaves predictably and does not introduce interferences. The presence of unlabeled Triethyl phosphate as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration, particularly at low levels.[1][2]

Q3: How many deuterium atoms are optimal for an internal standard?

Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms.[1] The 15 deuterium atoms in this compound provide a significant mass shift from the unlabeled analyte, which is generally desirable to prevent cross-talk between the analyte and internal standard signals. This large shift in mass-to-charge ratio (m/z) places the internal standard outside the natural isotopic distribution of the analyte.

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (r² < 0.99)

A non-linear calibration curve is a common issue in LC-MS analysis.[1] This can manifest as a curve that plateaus at high concentrations or has a poor fit at the lower end.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Detector Saturation At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.[1] Solution: Dilute the higher concentration standards and samples. If saturation is a consistent issue, consider reducing the injection volume or adjusting MS parameters to decrease sensitivity.
Matrix Effects Components in the sample matrix can suppress or enhance the ionization of the analyte and/or internal standard, leading to non-linearity.[1] Solution: Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. Ensure the internal standard is added early in the sample preparation process to compensate for these effects.
Ionization Source Issues The ionization efficiency in the MS source can be concentration-dependent, especially in Electrospray Ionization (ESI).[3] Solution: Optimize ion source parameters such as gas flows, temperatures, and voltages. A different ionization technique (e.g., APCI) could also be explored if ESI proves problematic.
In-source Fragmentation The deuterated internal standard could lose a deuterium atom in the ion source, contributing to the analyte's signal.[1] Solution: Optimize MS conditions by adjusting the collision energy and cone voltage to minimize in-source fragmentation.[1]
Isotopic Contribution The unlabeled analyte may have a natural isotopic peak that overlaps with the signal of the deuterated internal standard, or vice-versa. Solution: Ensure that the mass spectrometer has sufficient resolution to distinguish between the analyte and internal standard signals.
Issue 2: High Variability in QC Samples (%CV > 15%)

High coefficient of variation (%CV) in quality control (QC) samples indicates poor precision and reproducibility.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Variability in extraction efficiency or pipetting errors can lead to inconsistent results. Solution: Ensure consistent and precise execution of the sample preparation protocol. Use calibrated pipettes and ensure thorough mixing at each step. Adding the internal standard at the very beginning of the process can help mitigate some of this variability.[4]
Instrument Instability Fluctuations in the LC or MS system can cause signal instability.[5] Solution: Check for stable LC pressure, and ensure the MS has been recently cleaned and calibrated. Monitor the internal standard signal across the batch; a drifting signal can indicate instrument instability.
Deuterium Exchange Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, particularly at certain pH values.[1] This alters the concentration of the deuterated standard over time. Solution: Evaluate the stability of the internal standard in the sample diluent and mobile phase by incubating it for a period equivalent to a typical analytical run and re-injecting to check for any signal changes.[1]
Poor Chromatographic Peak Shape Broad or tailing peaks can lead to inconsistent integration and thus, poor precision.[6] Solution: Optimize the LC method. This may involve changing the mobile phase composition, gradient profile, or switching to a different column. Column contamination can also lead to poor peak shape, so flushing or replacing the column may be necessary.[6]

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for the extraction of Triethyl phosphate from a biological matrix (e.g., plasma).

  • Sample Thawing: Thaw frozen samples at room temperature.

  • Aliquoting: Pipette 100 µL of the sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each sample, calibrator, and QC.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Extraction: Transfer the supernatant to a new tube. Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Drying: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method Parameters

These are starting parameters and should be optimized for your specific instrument and application.

Liquid Chromatography

Parameter Value
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions

Mass Spectrometry (Triple Quadrupole)

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions To be determined by infusion of individual standards

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Aliquoting Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Liquid-Liquid Extraction Precipitate->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS Detection LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A typical experimental workflow for quantitative analysis using an internal standard.

troubleshooting_linearity Start Poor Calibration Curve Linearity (r² < 0.99) CheckHighConc Check high concentration standards. Do they plateau? Start->CheckHighConc CheckLowConc Check low concentration standards. Is there high deviation? Start->CheckLowConc CheckHighConc->CheckLowConc No DetectorSaturation Potential Detector Saturation CheckHighConc->DetectorSaturation Yes MatrixEffects Potential Matrix Effects or Ion Source Issues CheckLowConc->MatrixEffects Yes Contamination Potential Contamination or Poor S/N at LLOQ CheckLowConc->Contamination Also consider SolutionDilute Action: Dilute high standards and re-inject. DetectorSaturation->SolutionDilute SolutionOptimize Action: Improve sample prep and optimize MS source. MatrixEffects->SolutionOptimize SolutionClean Action: Check for carryover, optimize LC method for better S/N. Contamination->SolutionClean

Caption: A decision tree for troubleshooting poor calibration curve linearity.

References

Preventing contamination when using "Triethyl-D15-phosphate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Triethyl-D15-phosphate to prevent contamination and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the prevention of contamination critical?

This compound is a deuterated form of Triethyl phosphate, commonly used as an internal standard in quantitative analysis by mass spectrometry (MS). Preventing contamination is crucial to maintain its isotopic purity. Contamination with the non-deuterated form or other impurities can lead to inaccurate quantification and compromise experimental results.

Q2: What are the primary sources of contamination when working with this compound?

The main sources of contamination include:

  • Cross-contamination: From non-deuterated Triethyl phosphate or other organophosphorus compounds.

  • Atmospheric moisture: this compound is fully miscible with water and can absorb moisture from the air, which may contain protons that could potentially exchange with the deuterium atoms over time, although this is less likely as the deuterium atoms are on the ethyl groups.[1]

  • Leachates from labware: Plasticizers and other chemicals can leach from containers and pipette tips, especially when using organic solvents.

  • Solvent impurities: Residual impurities in solvents can interfere with analysis.

Q3: How should I properly store this compound?

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][4] To minimize water absorption, consider storing it in a desiccator.

Q4: What are the ideal solvents for preparing solutions of this compound?

Use high-purity, aprotic, and anhydrous solvents to prepare solutions. Acetonitrile is a common solvent for stock solutions.[5] Always use freshly opened solvents or those that have been properly stored to avoid water contamination.

Q5: Is this compound susceptible to hydrogen-deuterium (H-D) exchange?

The deuterium atoms in this compound are located on the ethyl groups, which are non-labile positions. Therefore, the risk of H-D exchange under typical analytical conditions is very low. However, it is still good practice to avoid prolonged exposure to acidic or basic conditions and protic solvents.

Troubleshooting Guides

Issue 1: Inconsistent or inaccurate quantification results.
Possible Cause Troubleshooting Step Expected Outcome
Contamination of Internal Standard Prepare a fresh stock solution of this compound using new, high-purity solvent and clean glassware.Improved accuracy and precision of quantification.
Degradation of Internal Standard Verify the storage conditions and age of the this compound. If in doubt, use a new vial.Consistent internal standard response.
Matrix Effects Perform a matrix effect study by comparing the internal standard response in a clean solvent versus the sample matrix. If suppression or enhancement is observed, optimize sample preparation (e.g., dilution, solid-phase extraction) to remove interferences.Reduced variability in the analyte-to-internal standard ratio.
Incorrect Concentration Re-verify the concentration of the stock and working solutions. Ensure accurate pipetting and dilutions.Calibration curve linearity and accuracy improve.
Issue 2: Extraneous peaks in the mass spectrum.
Possible Cause Troubleshooting Step Expected Outcome
Solvent Contamination Analyze a blank solvent injection. If peaks are present, use a fresh bottle of high-purity solvent.Clean baseline in the blank run.
Leaching from Labware Rinse all glassware and plasticware with a high-purity solvent before use. Consider using glass or polypropylene labware to minimize plasticizer contamination.Reduction or elimination of extraneous peaks.
Cross-Contamination Thoroughly clean the injection port and autosampler needle. Run several blank injections to flush the system.Carryover is minimized, and blank injections are clean.
Carryover from Previous Injection Optimize the wash steps in the autosampler sequence, using a strong solvent to clean the needle and injection port between samples.No analyte or internal standard peaks are observed in blank injections following a high-concentration sample.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare accurate and contamination-free stock and working solutions of this compound for use as an internal standard.

Materials:

  • This compound

  • High-purity, anhydrous acetonitrile

  • Calibrated micropipettes with low-retention tips

  • Amber glass vials with PTFE-lined caps

  • Analytical balance

Methodology:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh an appropriate amount of this compound directly into a clean amber glass vial.

  • Add the calculated volume of acetonitrile to achieve the desired stock solution concentration (e.g., 1 mg/mL).

  • Cap the vial tightly and vortex for 30 seconds to ensure complete dissolution.

  • Store the stock solution at the recommended temperature (typically 2-8 °C) and protect it from light.

  • Prepare working solutions by diluting the stock solution with the appropriate solvent (e.g., mobile phase or extraction solvent) to the final concentration used for spiking samples.

Protocol 2: General Procedure for Sample Analysis using this compound as an Internal Standard (LC-MS/MS)

Objective: To provide a general workflow for the quantification of an analyte in a sample matrix using this compound as an internal standard.

Methodology:

  • Sample Preparation:

    • Thaw and vortex the samples to be analyzed.

    • Aliquot a specific volume of the sample into a clean tube.

    • Spike the sample with a known amount of the this compound working solution.

    • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove matrix components.

    • Evaporate the solvent and reconstitute the sample in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Perform chromatographic separation using a suitable column and mobile phase gradient.

    • Detect the analyte and the this compound internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Quantify the analyte concentration in the sample using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizations

Contamination_Prevention_Workflow cluster_prep Preparation cluster_handling Handling cluster_analysis Analysis cluster_troubleshooting Troubleshooting A Select High-Purity Solvents & Reagents B Use Clean Glassware/Low-Retention Plastics A->B C Equilibrate this compound to Room Temp B->C D Work in a Clean, Dry Environment C->D Prevent Condensation E Prepare Stock Solutions Accurately D->E F Store Solutions Properly (Cool, Dark, Sealed) E->F G Spike Samples with Internal Standard F->G H Run Blank Injections to Check for Carryover G->H I Monitor for Contaminant Peaks in Chromatogram H->I J Inconsistent Results? I->J K Extraneous Peaks? I->K J->A K->B Check Labware & Solvents

Caption: Workflow for preventing contamination when using this compound.

Troubleshooting_Decision_Tree cluster_investigation Initial Checks cluster_diagnosis Diagnosis cluster_solutions Solutions Start Inaccurate Results Observed Check_IS Analyze Internal Standard Solution Alone Start->Check_IS Check_Blank Analyze a Blank Matrix Sample Start->Check_Blank IS_Peak_OK IS Peak Area Consistent? Check_IS->IS_Peak_OK Blank_Clean Blank Sample Clean? Check_Blank->Blank_Clean IS_Peak_OK->Blank_Clean Yes Remake_IS Prepare Fresh Internal Standard Solutions IS_Peak_OK->Remake_IS No Optimize_Cleanup Optimize Sample Cleanup Procedure Blank_Clean->Optimize_Cleanup No Check_System Investigate LC-MS System for Contamination Blank_Clean->Check_System Yes

Caption: Decision tree for troubleshooting inaccurate analytical results.

References

Validation & Comparative

A Comparative Guide to Method Validation for Triethyl Phosphate (TEP) Analysis: Internal Standard vs. External Standard Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of triethyl phosphate (TEP), a widely used industrial chemical and a potential marker for various environmental and biological exposures, is crucial for robust scientific investigation. The choice of analytical methodology and the rigor of its validation are paramount to achieving reliable and reproducible results. This guide provides an objective comparison of two common analytical approaches for TEP analysis: a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a deuterated internal standard, "Triethyl-D15-phosphate," and a Gas Chromatography-Mass Spectrometry (GC-MS) method utilizing an external standard calibration.

This comparison is supported by a summary of key performance parameters from validation studies, detailed experimental protocols, and visualizations to aid in methodological decisions.

Performance Comparison: Internal vs. External Standard Methods

The use of an internal standard, particularly a stable isotope-labeled version of the analyte like this compound, is a powerful technique to enhance the accuracy and precision of analytical measurements. It effectively corrects for variations in sample preparation, injection volume, and instrument response. In contrast, the external standard method relies on the consistency of the analytical system for all injections.

The following table summarizes the quantitative performance of a validated LC-MS/MS method using this compound as an internal standard for the analysis of TEP in water and urine, and a GC-MS method with an external standard for TEP in aqueous solutions.

Performance ParameterLC-MS/MS with this compound (Internal Standard)GC-MS (External Standard)Key Considerations
Linearity (Range) 0.1 - 1000 µg/L0.5 - 1000 mg/L[1]The LC-MS/MS method demonstrates a wider dynamic range, suitable for trace-level analysis.
Coefficient of Determination (R²) > 0.999Not explicitly reported, but a standard curve is established.A high R² value indicates a strong linear relationship between concentration and response.
Accuracy (Recovery) > 81%Not explicitly reported.High recovery indicates the efficiency of the extraction process and minimal analyte loss.
Precision (Relative Standard Deviation, RSD) < 5%Not explicitly reported, but QA/QC procedures were in place.[1]Low RSD values signify high repeatability and reproducibility of the method.
Limit of Quantification (LOQ) 3 ng/L (water), 40 ng/L (urine)0.5 mg/L (500 µg/L)[1]The LC-MS/MS method offers significantly lower detection and quantification limits, making it superior for sensitive applications.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following sections outline typical experimental protocols for the analysis of TEP using LC-MS/MS with an internal standard and GC-MS with an external standard.

Method 1: LC-MS/MS with this compound (Internal Standard)

This method is suitable for the analysis of TEP in complex matrices like wastewater and urine.

1. Sample Preparation (Solid Phase Extraction - SPE):

  • To a 200 mL water sample or 10 mL urine sample, add a known amount of this compound internal standard solution.

  • Condition a solid-phase extraction cartridge sequentially with methanol and water.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the TEP and the internal standard from the cartridge with an appropriate organic solvent.

  • Evaporate the eluate to dryness and reconstitute in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

  • LC System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both TEP and this compound.

Method 2: GC-MS (External Standard)

This method is applicable for the quantification of TEP in aqueous solutions.

1. Sample Preparation:

  • For aqueous samples with minimal matrix interference, direct injection may be possible.[1]

  • If necessary, perform a liquid-liquid extraction to transfer TEP into an organic solvent compatible with the GC system.

2. GC-MS Analysis:

  • GC System: Gas chromatograph with a suitable capillary column (e.g., DB-5ms).

  • Injector: Split/splitless injector.

  • Oven Temperature Program: A programmed temperature ramp to ensure separation of TEP from other components.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Data Acquisition: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of TEP for quantification and confirmation.

3. Calibration:

  • Prepare a series of external calibration standards of TEP at different concentrations.

  • Inject the standards and generate a calibration curve by plotting the peak area against the concentration.

  • Quantify the TEP concentration in the samples by comparing their peak areas to the calibration curve.

Visualizing the Methodologies

To further clarify the experimental workflows and the logic behind method validation, the following diagrams are provided.

Experimental_Workflow_Internal_Standard cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Water, Urine) Add_IS Add this compound (Internal Standard) Sample->Add_IS SPE Solid Phase Extraction (SPE) Add_IS->SPE Elute Elution SPE->Elute Reconstitute Reconstitution Elute->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data_Processing Data Processing (Ratio of Analyte to IS) LC_MSMS->Data_Processing Result Quantitative Result Data_Processing->Result

Workflow for TEP analysis using an internal standard.

Experimental_Workflow_External_Standard cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample Extraction Liquid-Liquid Extraction (if necessary) Sample->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data_Processing Data Processing (Comparison to Calibration Curve) GC_MS->Data_Processing Result Quantitative Result Data_Processing->Result Calibration External Calibration Curve (Separate Injections) Calibration->Data_Processing Method_Validation_Process cluster_params Validation Parameters Define_ATP Define Analytical Target Profile (ATP) Develop_Method Method Development Define_ATP->Develop_Method Validate_Method Method Validation Protocol Develop_Method->Validate_Method Linearity Linearity & Range Validate_Method->Linearity Accuracy Accuracy Validate_Method->Accuracy Precision Precision (Repeatability & Intermediate) Validate_Method->Precision Specificity Specificity Validate_Method->Specificity LOD Limit of Detection (LOD) Validate_Method->LOD LOQ Limit of Quantification (LOQ) Validate_Method->LOQ Robustness Robustness Validate_Method->Robustness Report Validation Report Linearity->Report Accuracy->Report Precision->Report Specificity->Report LOD->Report LOQ->Report Robustness->Report

References

A Guide to Inter-laboratory Comparison of Organophosphate Analysis Using "Triethyl-D15-phosphate"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of organophosphate compounds is critical. The use of isotopically labeled internal standards is a widely accepted practice to enhance the accuracy and precision of analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of the performance of "Triethyl-D15-phosphate" (dTEP) as an internal standard in organophosphate analysis, supported by experimental data from various validated methods.

Data Presentation: Performance of Internal Standards

The following tables summarize quantitative data from single-laboratory validation studies, offering a comparative overview of the performance of this compound and other internal standards in the analysis of organophosphates.

Table 1: Performance Data for this compound (dTEP) as an Internal Standard

Analyte(s)MatrixAnalytical MethodRecovery (%)Precision (%RSD)Limit of Quantification (LOQ)
34 Organophosphate EstersSeabird eggs, liver, and fishHPLC-QTOF MSNot specifiedNot specifiedNot specified
Spiked at 1 ng/µL

Note: The study utilizing dTEP focused on method development and did not provide detailed recovery and precision data for each analyte in the final publication. The internal standard was used to ensure the robustness of the extraction procedure.

Table 2: Performance Data for Alternative Deuterated Internal Standards

Internal Standard(s)Analyte(s)MatrixAnalytical MethodRecovery (%)Precision (%RSD)LOD/LOQ
d10-DPHP, d10-BDCIPP, d8-BBOEP8 Diester Metabolites of OPEsHuman UrineLC-MS/MS90-9316-20LOQ: 0.84–21.9 pg/mL[1]
d15-TPHP, Triamyl phosphate9 Triester OPEsIndoor Dust and PM2.5GC/MS82-8919-20LOQ: 0.24–21.5 ng/g (dust), 10.0–1340 pg/m³ (PM2.5)[1]
Stable Isotope Analogues6 Dialkyl Phosphate MetabolitesHuman UrineGC-MS-MSNot specified<20Low-to-mid pg/mL range[2]

Table 3: Performance of Non-Deuterated Internal Standards (as suggested by EPA Method 8141B)

Internal StandardAnalyte(s)MatrixAnalytical MethodRecommended Use
1-Bromo-2-nitrobenzeneOrganophosphorus CompoundsSolid WasteGC-NPDSuitable for Nitrogen-Phosphorus Detector[3]
Tributyl phosphate, Triphenyl phosphateOrganophosphorus CompoundsSolid WasteGC-FPD or GC-NPDRecommended as surrogates for Flame Photometric and Nitrogen-Phosphorus Detectors[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental results. Below are protocols adapted from studies utilizing deuterated internal standards for organophosphate analysis.

Protocol 1: Analysis of Organophosphate Esters in Biota using HPLC-QTOF MS with this compound (dTEP) Internal Standard

This protocol is based on a method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish.

  • Sample Preparation:

    • Homogenize 1 g of the sample and mix with 3 g of sodium sulfate.

    • Spike the dried sample with 20 µL of a 1 ng/µL solution of five isotope-labeled OPEs, including dTEP.

    • Allow the sample to soak for 30 minutes.

  • Extraction (Accelerated Soxhlet Extraction):

    • Extract the sample with 50 mL of a 1:1 (v:v) mixture of dichloromethane (DCM) and acetonitrile (ACN).

    • The extraction program consists of a 50-minute immersion, followed by a 45-minute washing step, a 30-minute recovery phase, and a 4-minute cooling period.

    • The final extract volume is approximately 1 mL.

  • Instrumental Analysis (HPLC-QTOF MS):

    • HPLC System: Agilent 1290 Infinity.

    • Column: Not specified in the provided abstract.

    • Mass Spectrometer: Agilent 6550 iFunnel QTOF LC/MS.

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI).

    • Key APCI Parameters:

      • Vaporizer Temperature: 200°C.

      • Drying Gas Flow Rate: 5 L/min.

Protocol 2: Analysis of Organophosphate Metabolites in Human Urine using GC-MS-MS with Stable Isotope Analogues

This method is designed for the quantification of six dialkyl phosphate urinary metabolites.

  • Sample Preparation:

    • Spike urine samples with stable isotope analogues of the dialkyl phosphates.

    • Evaporate the samples using azeotropic distillation.

    • Perform chemical derivatization of the metabolites to their respective chloropropyl phosphate esters.

    • Concentrate the resulting chloropropyl phosphate esters.

  • Instrumental Analysis (GC-MS-MS):

    • The specific GC-MS-MS parameters are not detailed in the abstract but would involve a gas chromatograph coupled to a tandem mass spectrometer for separation and detection of the derivatized analytes.

Mandatory Visualization

The following diagrams illustrate the experimental workflows described in the protocols.

experimental_workflow_1 cluster_sample_prep Sample Preparation cluster_extraction Accelerated Soxhlet Extraction cluster_analysis Instrumental Analysis start Homogenize 1g Sample mix Mix with 3g Sodium Sulfate start->mix spike Spike with this compound (20µL, 1ng/µL) mix->spike soak Soak for 30 min spike->soak extract Extract with 50mL DCM:ACN (1:1) soak->extract program Immersion (50min) -> Washing (45min) -> Recovery (30min) -> Cooling (4min) extract->program concentrate Concentrate to ~1mL program->concentrate analyze HPLC-QTOF MS Analysis concentrate->analyze

Caption: Workflow for Organophosphate Ester Analysis in Biota.

experimental_workflow_2 cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis start Spike Urine Sample with Stable Isotope Analogues evaporate Azeotropic Distillation start->evaporate derivatize Chemical Derivatization to Chloropropyl Phosphate Esters evaporate->derivatize concentrate Concentrate Esters derivatize->concentrate analyze GC-MS-MS Analysis concentrate->analyze

References

The Gold Standard in Organophosphate Analysis: A Comparative Guide to Triethyl-D15-phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of organophosphate compounds, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides an objective comparison of Triethyl-D15-phosphate as a certified reference material (CRM) and internal standard, benchmarked against alternative standards. Supported by experimental data, this document serves as a critical resource for method development and validation.

The use of stable isotope-labeled internal standards is a well-established practice in mass spectrometry to correct for analytical variability, including matrix effects and inconsistencies in sample preparation.[1] this compound, a deuterated analog of Triethyl phosphate (TEP), is frequently employed for this purpose in the analysis of environmental and biological samples.[1][2] Its chemical and physical properties are nearly identical to the non-labeled TEP, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing a reliable means of quantification.[1]

Performance Comparison: Accuracy and Precision

The primary advantage of using a deuterated internal standard like this compound is the significant improvement in the accuracy and precision of quantitative measurements. The following table summarizes the performance of an analytical method for TEP using this compound as an internal standard. For comparative context, typical performance data for a non-deuterated internal standard, Tributyl Phosphate (TBP), used for the analysis of other organophosphates, is also presented. It is important to note that this data is compiled from different studies and a direct head-to-head comparison under identical conditions was not available in the reviewed literature.

ParameterThis compound (for TEP analysis)Alternative: Tributyl Phosphate (for Diethyl Phosphate analysis)
**Linearity (R²) **>0.999[1][3]Not explicitly stated for DEP, but generally expected to be >0.99
Precision (% RSD) < 5%[1][3]Dependent on concentration and matrix
Recovery (%) >81%[1][3]Can be variable and matrix-dependent
Limit of Quantification (LOQ) As low as 3 ng/L in water and 40 ng/L in urine[1][3]Method-dependent

The Deuterated Advantage: Why this compound Excels

The superiority of this compound over non-isotopically labeled internal standards, such as structural analogs like Tributyl Phosphate, lies in its ability to more effectively compensate for matrix-induced signal suppression or enhancement. Because deuterated standards co-elute with the analyte of interest, they experience the same matrix effects, leading to a more accurate quantification. Non-deuterated standards, having different chemical structures, may elute at different retention times and be affected differently by the sample matrix, potentially leading to less accurate and precise results.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below is a representative experimental protocol for the quantification of Triethyl phosphate (TEP) in water and urine samples using this compound as an internal standard, based on established methods.[1][3]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Spike water (200 mL) or urine (10 mL) samples with a known concentration of this compound internal standard.

  • Condition an ENVI-18 SPE cartridge sequentially with 3 mL of acetonitrile (ACN) and 3 mL of water.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard with 3 mL of ACN.

  • Concentrate the eluate under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a suitable modifier like formic acid.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both TEP and this compound.

3. Data Analysis

  • Quantify TEP concentration by calculating the ratio of the peak area of TEP to the peak area of the this compound internal standard.

  • Generate a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

  • Determine the concentration of TEP in the samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

To further clarify the experimental process and the logical framework for using a deuterated internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Water/Urine Sample Spike Spike with This compound Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Concentrate Concentrate & Reconstitute SPE->Concentrate LC Liquid Chromatography (Separation) Concentrate->LC MS Mass Spectrometry (Detection) LC->MS Ratio Calculate Peak Area Ratio (TEP / TEP-d15) MS->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify TEP Concentration Calibrate->Quantify

Caption: Experimental workflow for TEP quantification.

G Analyte Analyte (TEP) Process Analytical Process (Extraction, Injection, Ionization) Analyte->Process IS Internal Standard (this compound) IS->Process Ratio Constant Peak Area Ratio Process->Ratio Variability Process Variability (e.g., Matrix Effects) Variability->Process Result Accurate & Precise Quantification Ratio->Result

Caption: Logic of using a deuterated internal standard.

References

A Comparative Guide to Triethyl-D15-phosphate and Other Isotopic Internal Standards for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Triethyl-D15-phosphate (TEP-d15) with other commonly used isotopic internal standards in analytical workflows, supported by a summary of performance data and detailed experimental protocols.

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in chromatography coupled with mass spectrometry (LC-MS/MS or GC-MS). These standards, which are chemically identical to the analyte of interest but have a different mass due to isotopic enrichment, are crucial for correcting variations that can occur during sample preparation and analysis. This compound, a deuterated analog of triethyl phosphate, is frequently employed as an internal standard in the analysis of organophosphate esters (OPEs), a class of compounds used as flame retardants, plasticizers, and pesticides.

Performance Comparison of Isotopic Internal Standards

The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization and fragmentation behavior in the mass spectrometer. This ensures that any variations, such as matrix effects (suppression or enhancement of the analyte signal by other components in the sample) or losses during sample preparation, affect both the analyte and the internal standard equally. The ratio of the analyte signal to the internal standard signal thus remains constant, leading to more accurate and precise quantification.

Performance MetricMethod Utilizing this compound (TEP-d15)Method Utilizing Triphenyl-d15-phosphate (TPP-d15)
Recovery Good recoveries, often >81% have been reported for the analysis of trimethyl phosphate and triethyl phosphate in water and urine samples[1].Methods for the analysis of isopropylated phenyl phosphates using TPP-d15 as an internal standard have shown good linearity.
Precision (RSD) High precision with a relative standard deviation (RSD) of less than 5% has been achieved in the analysis of TMP and TEP[1].-
**Linearity (R²) **Excellent linearity with a correlation coefficient (R²) of >0.999 is often achieved for calibration curves.-
Matrix Effect The use of deuterated standards like TEP-d15 is crucial for improving the analysis by addressing issues such as calibration curvature that can arise from matrix effects.Isotopic internal standards like TPP-d15 are effective at correcting for variations in sample injection volume and instrument response.

It is important to note that the performance of an internal standard is highly dependent on the specific analyte, the sample matrix, and the analytical method employed. Therefore, the selection of the most appropriate internal standard should be based on a thorough method development and validation process.

Experimental Protocols

A well-defined experimental protocol is essential for obtaining reproducible and reliable quantitative results. Below is a generalized methodology for the use of an isotopic internal standard, such as this compound, in a typical LC-MS/MS workflow for the analysis of organophosphate esters.

Preparation of Standards and Samples
  • Stock Solutions: Prepare individual stock solutions of the target organophosphate esters and the isotopic internal standard (e.g., this compound) in a suitable organic solvent (e.g., acetonitrile).

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (a sample matrix known to be free of the analytes of interest) with varying concentrations of the target analytes and a constant concentration of the internal standard.

  • Sample Preparation: To each unknown sample, add the same constant amount of the internal standard as was added to the calibration standards. The internal standard should be added at the earliest possible stage of the sample preparation process to account for any losses during extraction and cleanup.

Sample Extraction and Cleanup

The choice of extraction and cleanup method will depend on the sample matrix. Common techniques for organophosphate esters include:

  • Liquid-Liquid Extraction (LLE): For liquid samples like water or urine.

  • Solid-Phase Extraction (SPE): For cleaning up complex sample extracts.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A popular method for extracting pesticides from food matrices.

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the target analytes and the internal standard using a suitable liquid chromatography column and mobile phase gradient. The goal is to achieve good chromatographic resolution and peak shape, with the analyte and internal standard ideally co-eluting.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection. Optimize the MRM transitions (precursor ion → product ion) for each analyte and the internal standard.

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

  • Quantification: Determine the concentration of the analyte in the unknown samples by calculating the analyte/internal standard peak area ratio and using the calibration curve to determine the corresponding concentration.

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the key experimental workflows.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Unknown Sample IS_Spike Internal Standard Spike (e.g., TEP-d15) Sample->IS_Spike Extraction Extraction & Cleanup Sample->Extraction BlankMatrix Blank Matrix AnalyteSpike Analyte Spike BlankMatrix->AnalyteSpike AnalyteSpike->IS_Spike CalStandards Calibration Standards IS_Spike->CalStandards CalStandards->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PeakIntegration Peak Area Integration LCMS->PeakIntegration RatioCalculation Calculate Analyte/IS Ratio PeakIntegration->RatioCalculation CalibrationCurve Construct Calibration Curve RatioCalculation->CalibrationCurve for Standards Quantification Quantify Analyte in Sample RatioCalculation->Quantification for Samples CalibrationCurve->Quantification

Caption: General experimental workflow for quantitative analysis using an isotopic internal standard.

logical_relationship Analyte Analyte SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS Isotopic Internal Standard (e.g., TEP-d15) IS->SamplePrep LCMS_Analysis LC-MS/MS Analysis (Injection, Ionization) SamplePrep->LCMS_Analysis Ratio Analyte / IS Ratio LCMS_Analysis->Ratio MatrixEffects Matrix Effects (Ion Suppression/Enhancement) MatrixEffects->LCMS_Analysis ProceduralLoss Procedural Losses ProceduralLoss->SamplePrep AccurateQuant Accurate Quantification Ratio->AccurateQuant

Caption: Logical relationship illustrating how isotopic internal standards correct for analytical variability.

References

Performance Showdown: Triethyl-D15-phosphate Shines as the Gold Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of Triethyl-D15-phosphate's performance against its non-deuterated counterpart, Triethyl phosphate, and other structural analogs, supported by experimental data. The evidence underscores the superiority of deuterated standards in mitigating matrix effects and ensuring data reliability, particularly in complex biological matrices.

This compound, a deuterated form of Triethyl phosphate (TEP), is increasingly recognized as the internal standard of choice for the accurate quantification of TEP in various environmental and biological samples. Its chemical and physical properties almost perfectly mirror those of the analyte, TEP, allowing it to navigate the analytical process—from extraction to detection—in a nearly identical manner. This intrinsic similarity is the cornerstone of its superior performance, as it enables precise compensation for variations that can occur during sample preparation and analysis.

The Deuterated Advantage: A Quantitative Comparison

The primary benefit of using a deuterated internal standard like this compound lies in its ability to effectively counteract matrix effects—the suppression or enhancement of the analytical signal caused by other components in the sample. As this compound co-elutes with the non-deuterated TEP during chromatographic separation, it experiences the same matrix-induced alterations. This allows for a reliable normalization of the analyte's signal, leading to more accurate and precise quantification.

While direct comparative studies for this compound across a wide range of matrices are not extensively published, the principles of its advantages are well-established in the scientific community. A robust method for the analysis of TEP in environmental water and human urine using this compound as an internal standard demonstrated excellent recoveries of over 81% and high precision with a relative standard deviation (RSD) of less than 5%.[1][2]

To illustrate the expected performance differences, the following table summarizes typical performance data when analyzing Triethyl phosphate with and without a deuterated internal standard in a complex matrix like human plasma.

Performance MetricWithout Internal StandardWith Non-Deuterated IS (e.g., Tripropyl phosphate)With this compound (IS)
Recovery (%) 60 - 110 (highly variable)75 - 105 (variable)>81 (consistent)
Matrix Effect (%) 40 - 150 (significant suppression/enhancement)60 - 120 (moderate suppression/enhancement)95 - 105 (minimal effect)
Precision (%RSD) > 2010 - 20< 5
Linearity (R²) > 0.98> 0.99> 0.999

Note: The values for "Without Internal Standard" and "With Non-Deuterated IS" are illustrative and based on typical performance characteristics observed in bioanalytical methods. The values for "With this compound (IS)" are based on published data.

Experimental Protocol: LC-MS/MS Analysis of Triethyl Phosphate in Human Urine

This section details a representative experimental protocol for the quantification of Triethyl phosphate in human urine using this compound as an internal standard.

1. Sample Preparation:

  • To a 10 mL urine sample, add 10 µL of a 1 mg/L this compound internal standard solution.[1]

  • Filter the sample through a 0.45 µm cellulose acetate membrane filter.[1]

  • Perform solid-phase extraction (SPE) using a conditioned SPE cartridge. Load the sample, wash the cartridge to remove interferences, and then elute the analyte and internal standard with an appropriate solvent like acetonitrile.[1]

  • Evaporate the eluent to near dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[1]

2. LC-MS/MS Conditions:

  • Liquid Chromatography: Utilize a C18 reversed-phase column with a gradient elution program. A typical mobile phase could consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both Triethyl phosphate and this compound.

3. Data Analysis:

  • Quantify the concentration of Triethyl phosphate by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same matrix.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Triethyl phosphate using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Urine Sample Spike Spike with This compound Sample->Spike Filter Filtration Spike->Filter SPE Solid-Phase Extraction (SPE) Filter->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing & Quantification LCMS->Data

A streamlined workflow for TEP analysis.

Metabolic Fate and Toxicological Pathways of Triethyl Phosphate

Triethyl phosphate, like other organophosphate esters, undergoes metabolism in the body, primarily through hydrolysis mediated by esterase enzymes. The main metabolic pathway involves the removal of one or more ethyl groups, leading to the formation of diethyl phosphate (DEP) and monoethyl phosphate (MEP), which are then excreted in the urine.

While Triethyl phosphate itself is not considered a potent neurotoxin in the same class as some organophosphate pesticides, high levels of exposure to organophosphate esters, in general, have been associated with several toxicity pathways. These can include the inhibition of neuropathy target esterase (NTE), which can lead to delayed neuropathy. Furthermore, exposure to some organophosphate esters has been shown to induce oxidative stress through the generation of reactive oxygen species (ROS). This can, in turn, lead to cellular damage, including DNA damage, which may activate the p53 tumor suppressor protein, potentially leading to cell cycle arrest or apoptosis.

The diagram below illustrates the general metabolic and potential toxicity pathways for organophosphate esters like Triethyl phosphate.

metabolic_toxicity_pathway cluster_metabolism Metabolism cluster_toxicity Potential Toxicity Pathways TEP Triethyl Phosphate (TEP) Hydrolysis Hydrolysis (Esterases) TEP->Hydrolysis NTE Inhibition of Neuropathy Target Esterase (NTE) TEP->NTE ROS Reactive Oxygen Species (ROS) Production TEP->ROS DEP Diethyl Phosphate (DEP) Hydrolysis->DEP Excretion Urinary Excretion DEP->Excretion DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 CellCycleArrest Cell Cycle Arrest/ Apoptosis p53->CellCycleArrest

Metabolism and toxicity of TEP.

References

Assessing the Isotopic Purity of Triethyl-D15-phosphate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative analysis, particularly in mass spectrometry-based applications, the accuracy of results hinges on the quality of the internal standards used. For researchers in drug development and related scientific fields, deuterated compounds such as Triethyl-D15-phosphate serve as an invaluable tool for precise quantification. This guide provides a comprehensive comparison of this compound, examining its isotopic purity and performance against other commercially available deuterated internal standards. The following sections present supporting experimental data, detailed analytical protocols, and visual workflows to aid in the selection of the most suitable standard for your research needs.

Product Comparison: Isotopic Purity and Alternatives

The isotopic purity of a deuterated internal standard is a critical parameter that directly impacts the accuracy of quantitative assays. A higher isotopic purity minimizes the contribution of the unlabeled analyte's signal, thereby reducing measurement uncertainty. This compound is a commonly used internal standard for the analysis of organophosphate esters, a class of compounds with diverse applications, including as flame retardants and plasticizers.

Below is a comparison of this compound from various commercial suppliers, alongside alternative deuterated internal standards frequently employed for the analysis of organophosphate flame retardants and related compounds.

Internal StandardSupplierStated Isotopic Purity (atom % D)Chemical FormulaCommon Application
This compound Sigma-Aldrich99%C₆D₁₅O₄PAnalysis of organophosphate esters
This compound C/D/N Isotopes99%C₆D₁₅O₄PAnalysis of organophosphate esters
This compound Toronto Research ChemicalsNot readily availableC₆D₁₅O₄PAnalysis of organophosphate esters
Tris(1,3-dichloro-2-propyl)-D15-phosphate (TDCIPP-D15) Wellington Laboratories≥98%C₉H₆D₁₅Cl₆O₄PInternal standard for TDCIPP analysis
Triphenyl-D15-phosphate (TPHP-D15) Cambridge Isotope Laboratories98%C₁₈D₁₅O₄PInternal standard for TPHP analysis
Bis(1,3-dichloro-2-propyl)-D10-phosphate (BDCIPP-D10) VariousTypically ≥98%C₆H₃D₁₀Cl₄O₄PInternal standard for BDCIPP analysis
Diphenyl-D10-phosphate (DPHP-D10) VariousTypically ≥98%C₁₂H₁D₁₀O₄PInternal standard for DPHP analysis

Experimental Protocols for Isotopic Purity Assessment

The determination of isotopic purity for deuterated compounds like this compound is primarily accomplished through High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide quantitative data on the degree of deuterium incorporation and the presence of any unlabeled or partially labeled species.

High-Resolution Mass Spectrometry (HR-MS) Protocol

HR-MS is a powerful technique for determining the isotopic enrichment of a labeled compound by precisely measuring the mass-to-charge ratio of its ions.

Instrumentation:

  • A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent (e.g., acetonitrile or methanol) at a concentration suitable for the mass spectrometer (typically in the low µg/mL to ng/mL range).

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire full-scan mass spectra over a relevant m/z range that includes the molecular ions of both the deuterated and non-deuterated Triethyl phosphate.

  • Data Analysis:

    • Identify the isotopic cluster of the molecular ion for this compound.

    • Measure the signal intensities of the monoisotopic peak of the fully deuterated compound (M+15) and any peaks corresponding to incompletely deuterated or non-deuterated (M+0) species.

    • Calculate the isotopic purity using the following formula:

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can be used to determine the extent and position of deuteration. Both ¹H and ²H NMR are valuable in this assessment.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, acetonitrile-d3) that does not have signals overlapping with the analyte. Add a known amount of a non-deuterated internal standard with a distinct NMR signal for quantification.

  • ¹H NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Integrate the residual proton signals in the ethyl groups of this compound.

    • Compare the integral of the residual proton signals to the integral of the known internal standard to determine the amount of non-deuterated or partially deuterated species.

  • ²H NMR Acquisition:

    • Acquire a quantitative ²H NMR spectrum.

    • Integrate the deuterium signals corresponding to the ethyl groups.

    • The presence and integration of signals at specific chemical shifts confirm the positions of deuteration.

  • Data Analysis:

    • From the ¹H NMR, calculate the percentage of non-deuterated sites.

    • The isotopic purity can be calculated by subtracting the percentage of non-deuterated sites from 100%.

Visualizing the Analytical Workflow

To provide a clearer understanding of the processes involved in assessing and utilizing deuterated internal standards, the following diagrams, generated using Graphviz, illustrate the key workflows.

Isotopic_Purity_Assessment_Workflow cluster_Sample Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Processing & Calculation Sample This compound Solution Dilute Solution Sample->Solution HRMS HR-MS Analysis Solution->HRMS NMR NMR Analysis Solution->NMR MS_Data Mass Spectra Analysis HRMS->MS_Data NMR_Data NMR Spectra Analysis NMR->NMR_Data Purity_Calc Isotopic Purity Calculation MS_Data->Purity_Calc NMR_Data->Purity_Calc

Caption: Workflow for assessing the isotopic purity of this compound.

Quantitative_Analysis_Workflow cluster_Prep Sample Preparation cluster_Instrumental Instrumental Analysis cluster_Quant Quantification Sample Biological or Environmental Sample Spike Spike with this compound Sample->Spike Extraction Analyte Extraction Spike->Extraction GCMS GC-MS/MS Analysis Extraction->GCMS Peak_Integration Peak Area Integration (Analyte & IS) GCMS->Peak_Integration Ratio_Calc Calculate Peak Area Ratio Peak_Integration->Ratio_Calc Calibration_Curve Compare to Calibration Curve Ratio_Calc->Calibration_Curve Concentration Determine Analyte Concentration Calibration_Curve->Concentration

Caption: Workflow for quantitative analysis using this compound.

Cross-Validation of Analytical Methods for Triethyl Phosphate Utilizing Triethyl-D15-phosphate as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the precise quantification of triethyl phosphate (TEP), an industrial compound with applications ranging from a flame retardant to a simulant for chemical warfare agents, the choice of analytical methodology is paramount for achieving accurate and reproducible results.[1][2] This guide provides a comprehensive cross-validation of two predominant analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the determination of TEP, with a focus on the essential role of the isotopically labeled internal standard, Triethyl-D15-phosphate (TEP-d15).

The use of a stable, isotopically labeled internal standard such as TEP-d15 is a cornerstone of robust quantitative analysis, particularly in complex matrices.[3] Because it shares near-identical chemical and physical properties with the analyte, TEP-d15 co-elutes and experiences similar ionization effects, thereby effectively correcting for variations during sample preparation and analysis.[4][5] This guide will delve into the experimental protocols for both GC-MS and LC-MS/MS, present comparative quantitative data, and visualize the workflows to aid researchers in selecting the optimal method for their specific application.

Quantitative Performance Comparison

The selection of an analytical method often hinges on its quantitative performance characteristics. The following table summarizes key metrics for the quantification of Triethyl Phosphate (TEP) using GC-MS and LC-MS/MS with this compound as an internal standard.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.5 ppm (500 µg/L)[1]Not explicitly stated
Limit of Quantification (LOQ) Not explicitly stated3 ng/L (in water), 40 ng/L (in urine)[6]
Linearity Range 1-40 mg/L (for similar compounds)[7]Not explicitly stated
Recovery Not explicitly stated>81%[6]
Precision (RSD) Not explicitly stated<5%[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are the outlined experimental protocols for the analysis of TEP using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the direct analysis of aqueous samples and has been utilized for determining TEP in penetration studies.[1][2][8]

1. Sample Preparation:

  • Aqueous samples can be analyzed directly without the need for extraction or concentration procedures.[1][8]

  • For other matrices, a suitable extraction method such as liquid-liquid extraction may be necessary.

  • Spike the sample with a known concentration of this compound internal standard solution.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: Fused silica capillary column appropriate for organophosphate analysis.

  • Injector: Split/splitless inlet.

  • Carrier Gas: Helium.

  • Oven Temperature Program: An initial temperature of 70°C, held for 2 minutes, followed by a ramp to 250°C at 10°C/min, and held for 5 minutes.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor:

    • TEP (Quantifier): m/z 155[1]

    • TEP (Qualifiers): m/z 99, 109, 127[1]

    • TEP-d15: Corresponding isotopic ions.

3. Data Analysis:

  • Quantification is performed by creating a calibration curve based on the peak area ratio of the TEP quantifier ion (m/z 155) to the corresponding ion of the TEP-d15 internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This highly sensitive and specific method is ideal for analyzing TEP in complex biological and environmental matrices.[6]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Add 10 µL of 1 mg/L this compound internal standard to the water or urine sample.[6]

  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by ultrapure water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the TEP and TEP-d15 with a suitable solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity or equivalent.

  • Mass Spectrometer: AB Sciex QTRAP 5500 or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • TEP: Precursor ion > Product ion (specific transitions to be optimized).

    • TEP-d15: Precursor ion > Product ion (specific transitions to be optimized).

3. Data Analysis:

  • Quantification is achieved by constructing a calibration curve from the peak area ratios of the TEP MRM transition to the TEP-d15 MRM transition.

Methodology Visualizations

The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS/MS methods described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing AqueousSample Aqueous Sample Spike Spike with This compound AqueousSample->Spike GC_Injection Direct Injection Spike->GC_Injection GC_Separation Gas Chromatography Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry (SIM Mode) GC_Separation->MS_Detection Quantification Quantification using Internal Standard MS_Detection->Quantification

Caption: GC-MS workflow for Triethyl Phosphate analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Water/Urine Sample Spike Spike with This compound Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution & Reconstitution SPE->Elute LC_Injection LC Injection Elute->LC_Injection LC_Separation Liquid Chromatography Separation LC_Injection->LC_Separation MSMS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MSMS_Detection Quantification Quantification using Internal Standard MSMS_Detection->Quantification

Caption: LC-MS/MS workflow for Triethyl Phosphate analysis.

References

Safety Operating Guide

Proper Disposal of Triethyl-D15-Phosphate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Triethyl-D15-phosphate, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures. This compound is harmful if swallowed and causes serious eye irritation.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear approved safety glasses with side shields or goggles.[3]

  • Hand Protection: Use protective gloves; inspect them before use.[1][3]

  • Skin Protection: Wear suitable protective clothing to prevent skin exposure.[3][4]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if there is a risk of inhalation, use appropriate respiratory equipment.[3][4]

Handle the compound in a well-ventilated area and wash hands thoroughly after handling.[1][2][5]

Step-by-Step Disposal Procedure

  • Waste Identification and Collection:

    • Any unwanted this compound, including surplus or non-recyclable solutions, must be treated as hazardous waste.[1]

    • Collect the waste in a suitable, closed, and clearly labeled container that is compatible with the chemical.[1][6][7] The container should be in good condition, without leaks or cracks.[7]

    • Do not mix with other waste materials.

  • Engage a Licensed Professional Waste Disposal Service:

    • The primary and recommended method for disposal is to contact a licensed professional waste disposal company.[1]

    • These services are equipped to handle and dispose of hazardous chemical waste in accordance with federal, state, and local regulations.[4][8]

  • Recommended Disposal Method:

    • The preferred method of disposal is incineration.[1][4] This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Spill Management:

    • In the event of a spill, immediately take steps to contain it.

    • Use an inert absorbent material such as sand, earth, or vermiculite to soak up the spill.[1][5][9]

    • Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[1][5]

    • Clean the spill area thoroughly to remove any residual contamination.[9]

    • Prevent the spilled material from entering drains or public waters.[1][4]

  • Disposal of Empty Containers:

    • Empty containers should be triple-rinsed with an appropriate solvent.[7][8]

    • The rinsate must be collected and treated as hazardous waste.[7]

    • After triple-rinsing and air-drying, the container may be disposed of in the regular trash, with any hazard labels removed or defaced.[7][8]

Prohibited Disposal Methods:

  • Do NOT dispose of this compound down the drain or into the sewer system.[1][4]

  • Do NOT dispose of the chemical in the regular trash without following the proper treatment and container disposal procedures.[10]

Quantitative Data

The following table summarizes key quantitative data for Triethyl phosphate, the non-deuterated analogue of this compound.

PropertyValueReference
LD50 Oral (Rat) 1,165 mg/kg[1]
Boiling Point 215 °C (419 °F)[1]
Flash Point 111 °C (231.8 °F)[3]
Density 1.072 g/cm³ at 25 °C (77 °F)
Water Solubility Fully miscible[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_decision Disposal Decision cluster_collection Waste Collection cluster_disposal Professional Disposal cluster_spill Spill Response A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Well-Ventilated Area A->B C Is the material waste? B->C D Collect in a Labeled, Compatible, Sealed Container C->D Yes H Spill Occurs C->H If Spill E Store in a Designated Hazardous Waste Area D->E F Contact Licensed Waste Disposal Service E->F G Arrange for Pickup and Incineration F->G I Contain Spill H->I J Absorb with Inert Material I->J K Collect in a Sealed Container J->K L Dispose of as Hazardous Waste K->L

This compound Disposal Workflow

References

Comprehensive Safety and Handling Guide for Triethyl-D15-phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling and disposal of Triethyl-D15-phosphate, ensuring the safety of researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for organophosphorus compounds and should be strictly adhered to in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, an isotopic analog of triethyl phosphate, is classified as harmful if swallowed and causes serious eye irritation.[1][2][3] It may also affect the central nervous system.[4] Adherence to proper PPE is the first line of defense against exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Standards
Eyes/Face Safety Goggles or Face ShieldMust be compliant with NIOSH (US) or EN 166 (EU) standards.[1] Provides protection against chemical splashes.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect for tears or degradation before each use.[1][5]
Body Laboratory Coat or Chemical-Resistant CoverallsA standard lab coat is sufficient for small quantities. For larger volumes or potential for splashing, chemical-resistant coveralls should be worn.[6][7]
Respiratory Fume Hood or Local Exhaust VentilationNot generally required for small-scale use with adequate ventilation.[5][8] A respirator with organic vapor cartridges is necessary if vapors or aerosols are generated.[3][4]

Step-by-Step Operational Plan for Safe Handling

Following a systematic workflow is crucial to minimize the risk of exposure and accidents.

2.1. Preparation and Pre-Handling Check

  • Step 1: Review Safety Data Sheet (SDS). Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Step 2: Ensure Proper Ventilation. All handling of this compound should be conducted within a certified chemical fume hood or with adequate local exhaust ventilation.[4][9]

  • Step 3: Assemble and Inspect PPE. Don the appropriate PPE as outlined in Table 1. Carefully inspect all equipment, especially gloves, for any signs of damage.[1]

  • Step 4: Prepare a Spill Kit. Have a chemical spill kit readily accessible. The kit should contain an inert absorbent material (e.g., vermiculite, sand), a sealed container for waste, and any necessary neutralizing agents.

2.2. Handling and Experimental Procedure

  • Step 1: Grounding. When transferring the liquid, ensure that both the source and receiving containers are properly grounded to prevent the buildup of static electricity, which can be an ignition source.[9]

  • Step 2: Avoid Contact. Dispense the chemical carefully to avoid direct contact with skin, eyes, and clothing.[1][4]

  • Step 3: Maintain Good Hygiene. Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[2][3]

  • Step 4: Post-Handling. After completing the experimental work, wash hands and any exposed skin thoroughly with soap and water.[1][2][3]

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove any contaminated clothing and wash the affected area thoroughly with soap and water.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][8]

Spill and Waste Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

4.1. Spill Management

  • Step 1: Evacuate and Ventilate. In case of a spill, evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.

  • Step 2: Contain the Spill. Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Step 3: Collect and Package Waste. Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[1][5]

  • Step 4: Decontaminate the Area. Clean the spill area with a suitable decontaminating agent.

4.2. Waste Disposal

  • Container Management: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Protocol: Dispose of the hazardous waste through an approved waste disposal facility, following all local, state, and federal regulations.[1][2][3] Do not pour any waste down the drain.[1][3]

  • PPE Disposal: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency A Review SDS B Verify Fume Hood Operation A->B C Inspect and Don PPE B->C D Prepare Spill Kit C->D E Ground Equipment D->E F Dispense Chemical E->F G Perform Experiment F->G H Post-Handling Decontamination G->H L Spill or Exposure? G->L I Collect Waste H->I J Label and Seal Container I->J K Store for Pickup J->K M Follow Spill Protocol L->M Yes (Spill) N Administer First Aid L->N Yes (Exposure)

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.